4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
Description
Properties
IUPAC Name |
tert-butyl N-phenyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32BNO4/c1-22(2,3)28-21(27)26(20-11-9-8-10-12-20)17-18-13-15-19(16-14-18)25-29-23(4,5)24(6,7)30-25/h8-16H,17H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCLTCJXOKINJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C3=CC=CC=C3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674697 | |
| Record name | tert-Butyl phenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073371-71-7 | |
| Record name | tert-Butyl phenyl{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(Phenyl-BOC-aminomethyl)phenyl] boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Linker for Modern Drug Discovery
In the landscape of modern medicinal chemistry and materials science, the ability to efficiently construct complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its mild conditions and broad functional group tolerance.[1][2] Central to the success of these reactions is the availability of highly functionalized, stable, and reactive organoboron reagents. 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester (CAS Number: 1073371-71-7 ) has emerged as a particularly valuable building block.
This technical guide provides an in-depth exploration of this reagent, from its fundamental properties and synthesis to its practical application in Suzuki-Miyaura cross-coupling. The insights provided herein are curated for the discerning researcher, emphasizing not just the procedural steps, but the underlying chemical principles that govern experimental success.
Physicochemical Properties and Structural Data
A thorough understanding of a reagent's properties is the foundation of its effective application. The pinacol ester and the tert-butyloxycarbonyl (Boc) protecting group impart significant stability and favorable solubility, making this compound well-suited for a variety of reaction conditions.
| Property | Value |
| CAS Number | 1073371-71-7 |
| Molecular Formula | C₂₅H₃₄BNO₄ |
| Molecular Weight | 423.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, DMF, and Dichloromethane. |
| Storage | Store in a cool, dry place under an inert atmosphere to prevent hydrolysis of the boronic ester. |
Synthesis of this compound
The synthesis of the title compound is a multi-step process that requires careful execution. The strategy involves the initial preparation of a brominated precursor, which is then converted to the desired boronic acid pinacol ester via a palladium-catalyzed Miyaura borylation.
Diagram of the Synthetic Workflow
Caption: A two-part synthetic workflow for the target compound.
Part 1: Synthesis of the Precursor, tert-Butyl (4-bromobenzyl)(phenyl)carbamate
The synthesis begins with the formation of the secondary amine, N-(4-bromobenzyl)aniline, followed by the protection of the amine with a Boc group.
Step 1a: Synthesis of N-(4-bromobenzyl)aniline via Reductive Amination
-
To a solution of 4-bromobenzaldehyde (1.0 equiv.) in dichloromethane (DCM), add aniline (1.0 equiv.).
-
Stir the mixture at room temperature for 1 hour to form the corresponding imine.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent for imines, tolerating many other functional groups.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 1b: N-Boc Protection
-
Dissolve the N-(4-bromobenzyl)aniline (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or DCM.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) and a base such as triethylamine (TEA) (1.2 equiv.) or 4-dimethylaminopyridine (DMAP) (0.1 equiv.) to the solution. DMAP is often used to catalyze the reaction for sterically hindered amines.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.
Part 2: Miyaura Borylation
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts the aryl bromide precursor into the desired arylboronic acid pinacol ester.[3][4]
Experimental Protocol: Miyaura Borylation
-
In a Schlenk flask, combine tert-butyl (4-bromobenzyl)(phenyl)carbamate (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.), and potassium acetate (KOAc) (3.0 equiv.). The use of a weak base like KOAc is crucial to prevent premature Suzuki coupling of the product with the starting material.[5]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent, such as dioxane or DMSO.
-
Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.). The dppf ligand is effective for a wide range of substrates due to its large bite angle and electron-rich nature, which promotes the reductive elimination step.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The Boc-protected aminomethylphenyl moiety can be introduced into various molecular scaffolds, providing a versatile handle for further functionalization after deprotection.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
| Reagent/Parameter | Recommended Value/Condition | Rationale |
| Aryl Bromide | 1.0 equiv. | The limiting reagent. |
| Boronic Ester | 1.2-1.5 equiv. | An excess is used to drive the reaction to completion and account for any potential protodeboronation. |
| Palladium Catalyst | Pd(PPh₃)₄ (0.05 equiv.) or Pd(dppf)Cl₂ (0.03 equiv.) | Tetrakis(triphenylphosphine)palladium(0) is a common choice, but other catalysts can be more effective depending on the substrate. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) | An aqueous solution of the base is typically used to activate the boronic ester for transmetalation.[1] |
| Solvent | Dioxane/Water (4:1) or Toluene/Ethanol/Water | A biphasic solvent system is common and often enhances the reaction rate. |
| Temperature | 80-100 °C | Sufficient to drive the reaction without causing significant decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Dioxane and Water, 4:1).
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl compound.
Conclusion
This compound is a highly valuable and versatile reagent in the toolkit of the modern synthetic chemist. Its stability, conferred by the pinacol ester and Boc protecting group, combined with the reactivity of the boronic ester moiety, makes it an ideal building block for the synthesis of complex molecules in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors, with a clear understanding of the principles that ensure successful and reproducible outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-(N-Boc-aminophenyl)boronic Acid Pinacol Ester: A Cornerstone Reagent in Modern Organic Synthesis
Executive Summary: This whitepaper provides a comprehensive technical overview of 4-(N-Boc-aminophenyl)boronic acid pinacol ester, a pivotal bifunctional reagent in contemporary organic chemistry. Esteemed for its unique combination of a protected amine and a stable boronic ester, this compound has become an indispensable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, where it serves as a reliable and efficient precursor for introducing an aniline moiety. This guide, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, explores its application in cross-coupling chemistry, and outlines essential handling and safety procedures.
Introduction and Structural Elucidation
4-(N-Boc-aminophenyl)boronic acid pinacol ester, systematically named tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, is a crystalline solid that has gained prominence as a versatile synthetic intermediate. Its structure is characterized by two key functional groups that confer its unique reactivity and stability:
-
The N-Boc Protected Amine: The aniline nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This is a crucial feature, as the Boc group is stable under a wide range of reaction conditions, particularly the basic conditions of Suzuki-Miyaura coupling, preventing unwanted side reactions of the otherwise reactive amino group. It can be readily removed under acidic conditions post-coupling to liberate the free amine for further functionalization.
-
The Pinacol Boronic Ester: The boronic acid is protected as a pinacol ester. This modification significantly enhances the compound's stability compared to the free boronic acid, making it less prone to dehydration-induced trimerization (boroxine formation) and protodeboronation.[2][3] This stability translates to a longer shelf-life, easier handling, and improved reproducibility in synthetic applications.[1][3]
The strategic combination of these two groups in a single molecule allows for the direct incorporation of a protected aniline fragment into various molecular scaffolds, streamlining complex synthetic pathways.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in research and development. The key properties of 4-(N-Boc-aminophenyl)boronic acid pinacol ester are summarized below.
Physical and Chemical Data
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₂₆BNO₄ | |
| Molecular Weight | 319.20 g/mol | |
| CAS Number | 330793-01-6 | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 167-170 °C | |
| Solubility | Soluble in common organic solvents like Dioxane, THF, Ethyl Acetate, and DMSO. Limited solubility in water. | |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.53 (s, 1H, -NH)
-
δ 7.56 (d, J = 8.5 Hz, 2H, Ar-H ortho to Boron)
-
δ 7.47 (d, J = 8.5 Hz, 2H, Ar-H ortho to Amine)
-
δ 1.48 (s, 9H, -C(CH₃)₃ of Boc group)
-
δ 1.29 (s, 12H, -C(CH₃)₂ of Pinacol group)
-
This characteristic proton NMR spectrum provides clear diagnostic peaks for all key components of the molecule: the amide proton, the aromatic protons showing an A₂B₂ pattern, the nine equivalent protons of the Boc group's t-butyl, and the twelve equivalent protons of the pinacol ester's four methyl groups.
Synthesis and Purification Protocol
The most common and efficient synthesis of 4-(N-Boc-aminophenyl)boronic acid pinacol ester involves the palladium-catalyzed cross-coupling of a protected haloaniline with bis(pinacolato)diboron (B₂pin₂), often referred to as the Miyaura borylation.[5]
Synthesis Workflow Diagram
Caption: Workflow for the Miyaura Borylation Synthesis.
Step-by-Step Experimental Protocol
This protocol is adapted from established literature procedures.
-
Reaction Setup: To a 250 mL round-bottom flask, add N-tert-butoxycarbonyl-4-bromoaniline (7.75 g, 28.5 mmol), bis(pinacolato)diboron (10.5 g, 41.5 mmol), potassium acetate (7.0 g, 71.4 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.79 g, 1.1 mmol).
-
Expert Insight: Pd(dppf)Cl₂ is an excellent catalyst for this transformation due to the bulky dppf ligand, which promotes the reductive elimination step and provides stability. Potassium acetate serves as a mild base, crucial for the transmetalation step of the catalytic cycle.[6]
-
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.
-
Solvent Addition: Add anhydrous dioxane (100 mL) via syringe.
-
Reaction: Stir the reaction mixture at 110 °C for 12 hours under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, and wash the pad with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate (10:1) eluent system to yield the pure product as a white solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 4-(N-Boc-aminophenyl)boronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2] This reaction allows for the coupling of the aminophenyl group to a variety of organic halides (Ar-X) or triflates (Ar-OTf).
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Mechanistic Discussion and Advantages
The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The subsequent and rate-determining step is often transmetalation, where the organic group from the boron atom is transferred to the palladium center.[6] This step requires activation by a base. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6]
Advantages of using 4-(N-Boc-aminophenyl)boronic acid pinacol ester:
-
High Functional Group Tolerance: The reaction proceeds under mild conditions, tolerating a wide variety of functional groups on the coupling partner.[7]
-
Stability and Purity: As a stable, crystalline solid, the reagent is easy to handle, weigh accurately, and purify, leading to more reliable and reproducible results.[1]
-
Post-Coupling Versatility: After the C-C bond is formed, the Boc group can be easily removed, and the resulting free aniline can be used in subsequent reactions, such as amide bond formation, diazotization, or further cross-coupling.
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of the reagent and ensure laboratory safety.
-
Hazard Identification: While comprehensive toxicological data is not available, similar boronic acid derivatives are known to cause skin, eye, and respiratory irritation.[4][8][9]
-
Precautionary Measures:
-
Storage Conditions: Store in a cool, dry place away from moisture and oxidizing agents. Keep the container tightly sealed.[4] The pinacol ester provides good protection against hydrolysis, but prolonged exposure to moisture should still be avoided to prevent degradation to the corresponding boronic acid.[3]
Conclusion and Future Outlook
4-(N-Boc-aminophenyl)boronic acid pinacol ester stands out as a highly valuable and versatile reagent in modern organic synthesis. Its robust stability, predictable reactivity, and bifunctional nature make it a preferred choice for introducing the aniline moiety in drug discovery, materials science, and process chemistry.[10] The continued development of novel cross-coupling methodologies will likely expand its utility further, solidifying its role as a fundamental building block for constructing the complex molecular architectures of tomorrow.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(N-Boc-amino)phenylboronic acid pinacol ester - Safety Data Sheet [chemicalbook.com]
- 5. ftp.orgsyn.org [ftp.orgsyn.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. nbinno.com [nbinno.com]
A Senior Application Scientist's Technical Guide to 4-(N-Boc-amino)phenylboronic Acid Pinacol Ester
Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of 4-(N-Boc-amino)phenylboronic acid pinacol ester, a critical building block in modern organic synthesis. We will delve into its precise physicochemical properties, including its molecular weight, structure, and stability. The guide details a validated synthetic protocol, analytical characterization methods, and explores its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Furthermore, essential safety, handling, and storage protocols are outlined to ensure its effective and safe utilization in a laboratory setting. This document is intended to serve as an expert resource for researchers leveraging this versatile reagent in drug discovery and materials science.
Introduction and Nomenclature Clarification
Boronic acids and their pinacol ester derivatives are foundational pillars of modern carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[1] The stability, functional group tolerance, and generally low toxicity of boronic esters make them indispensable tools for synthetic chemists.[2]
This guide focuses on 4-(N-Boc-amino)phenylboronic acid pinacol ester (CAS Number: 330793-01-6), a bifunctional reagent of significant interest.[3] It features a Boc-protected aniline moiety and a boronic acid pinacol ester on a central phenyl ring. This structure allows it to act as a versatile scaffold, enabling the introduction of a protected nitrogen group into complex molecules, which can be deprotected in a later step for further functionalization.
It is crucial to distinguish this compound from structurally similar variants to ensure precise experimental design. The presence of a "methyl" linker, as in 4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester, or an additional phenyl group, as in the user-specified 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester, defines entirely different molecules with distinct molecular weights and reactivity profiles. This guide is dedicated to the widely available and extensively documented 4-(N-Boc-amino)phenylboronic acid pinacol ester.
Physicochemical and Structural Properties
The precise identity and characteristics of a reagent are paramount for reproducibility. The fundamental properties of 4-(N-Boc-amino)phenylboronic acid pinacol ester are summarized below.
Molecular Identity
The definitive molecular weight and formula are foundational for all stoichiometric calculations in synthesis.
| Property | Value | Source |
| Molecular Weight | 319.20 g/mol | [3] |
| Molecular Formula | C₁₇H₂₆BNO₄ | [3] |
| CAS Number | 330793-01-6 | [3] |
| Synonyms | tert-Butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate, 4-N-Boc-phenylboronic acid pinacol ester |
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 167-170 °C (lit.) | [4] |
| Solubility | Soluble in common organic solvents like Dioxane, THF, DMSO, and Ethyl Acetate. | [4] |
| Stability | Stable under recommended storage conditions. Sensitive to strong acids, bases, and oxidizing agents.[5] | |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[6] |
Structural Diagram
The structure highlights the key functional groups: the reactive boronic ester and the Boc-protected amine, which is nucleophilic upon deprotection.
Caption: Key functional groups of the molecule.
Synthesis and Purification
A common and reliable method for synthesizing 4-(N-Boc-amino)phenylboronic acid pinacol ester is the palladium-catalyzed Miyaura borylation.[4] This reaction couples a protected bromo-aniline with bis(pinacolato)diboron (B₂pin₂).
Synthetic Workflow Diagram
Caption: Workflow for Miyaura borylation synthesis.
Step-by-Step Synthesis Protocol
This protocol is based on established literature procedures.[4]
-
Reagent Preparation: To a 250 mL round-bottom flask, add N-tert-butoxycarbonyl-4-bromoaniline (7.75 g, 28.5 mmol), bis(pinacolato)diboron (10.5 g, 41.5 mmol), and potassium acetate (7.0 g, 71.4 mmol).
-
Solvent and Catalyst Addition: Add anhydrous dioxane (100 mL) to the flask, followed by the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.79 g, 1.1 mmol).
-
Inert Atmosphere: Seal the flask and purge with argon gas for 15 minutes to ensure an inert atmosphere. This is critical as palladium catalysts can be sensitive to oxygen.
-
Reaction: Stir the mixture vigorously and heat to 110 °C. Maintain this temperature for 12 hours under an argon atmosphere.
-
Work-up: After 12 hours, cool the reaction to room temperature. Filter the mixture to remove insoluble salts.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude residue.
-
Purification: Purify the residue using silica gel column chromatography. A common eluent system is a 10:1 mixture of petroleum ether and ethyl acetate.
-
Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product as a white solid.
Core Application: Suzuki-Miyaura Coupling
The primary utility of this reagent is its participation as a coupling partner in Suzuki-Miyaura reactions to form biaryl or aryl-heteroaryl structures.[1][7] The pinacol ester provides enhanced stability compared to the free boronic acid, while the Boc-protected amine offers a latent site for further diversification.
Mechanistic Rationale
The Suzuki coupling is a robust palladium-catalyzed cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is often rate-limiting and requires a base to activate the boronic ester.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Generalized Experimental Protocol for Suzuki Coupling
-
Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 equiv), 4-(N-Boc-amino)phenylboronic acid pinacol ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Solvent: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Quenching & Extraction: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Analytical Characterization
Confirming the identity and purity of the synthesized or purchased material is a cornerstone of scientific integrity.
| Technique | Expected Result |
| ¹H NMR | (400 MHz, DMSO-d₆): δ ~9.53 (s, 1H, NH), ~7.56 (d, 2H, Ar-H), ~7.47 (d, 2H, Ar-H), ~1.48 (s, 9H, Boc -CH₃), ~1.29 (s, 12H, pinacol -CH₃). Note: Chemical shifts can vary slightly based on solvent and concentration.[4] |
| Mass Spec (MS) | Expected m/z for [M+H]⁺: 320.20 |
| Purity (HPLC) | Typically >97% for commercial-grade products. |
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. While not classified as a hazardous substance, standard laboratory precautions should be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6]
-
Handling: Avoid breathing dust.[6] Use in a well-ventilated area or a chemical fume hood.[6] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[6]
-
First Aid:
-
Accidental Release: Sweep up the material, place it in a suitable closed container for disposal, and avoid generating dust.[6]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[6]
Conclusion
4-(N-Boc-amino)phenylboronic acid pinacol ester is a high-value, versatile reagent for synthetic organic chemistry. Its robust nature and dual functionality make it an excellent choice for introducing the aniline moiety in multi-step syntheses, particularly in the construction of pharmacologically relevant biaryl cores. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to utilize this building block efficiently and safely to advance their scientific objectives.
References
- 1. nbinno.com [nbinno.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(N-Boc-amino)phenylboronic acid pinacol ester 97 330793-01-6 [sigmaaldrich.com]
- 4. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-(N-Boc-amino)phenylboronic acid pinacol ester - Safety Data Sheet [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. fishersci.ca [fishersci.ca]
An In-depth Technical Guide to the NMR Spectra of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester. As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This document delineates the predicted ¹H and ¹³C NMR spectra, provides detailed experimental protocols for data acquisition, and explains the rationale behind the spectral assignments based on the analysis of structurally related compounds. The guide is structured to offer field-proven insights and ensure scientific integrity through verifiable references and methodologies.
Introduction
This compound is a versatile bifunctional molecule incorporating a Boc-protected secondary amine and a boronic acid pinacol ester. The boronic acid moiety is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The protected amine functionality allows for subsequent synthetic transformations, making this compound a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Accurate structural confirmation and purity assessment are critical in the synthesis and application of such compounds. NMR spectroscopy is the most definitive method for this purpose. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of the title compound, enabling unambiguous structural verification and quality control.
Molecular Structure and Key NMR-Active Nuclei
The structure of this compound contains several distinct proton and carbon environments that give rise to a characteristic NMR signature.
Figure 1: Molecular structure of this compound.
The key structural fragments for NMR analysis are:
-
Boc (tert-butoxycarbonyl) group: Gives rise to a characteristic singlet in the ¹H NMR spectrum.
-
Pinacol group: Produces a sharp singlet corresponding to the twelve equivalent methyl protons.
-
Two phenyl rings: Generate distinct signals in the aromatic region of the spectra.
-
Methylene bridge (-CH₂-): A key singlet that connects the amine to the benzeneboronic acid moiety.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted based on the analysis of structurally similar compounds, including 4-(N-Boc-amino)phenylboronic acid pinacol ester and N-benzylaniline. The spectrum is expected to be recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
Table 1: Predicted ¹H NMR Spectral Data in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Citations |
| ~7.75 | Doublet | 2H | Ar-H (ortho to B) | Protons on the phenyl ring attached to the boron are deshielded. In similar phenylboronic acid pinacol esters, these protons typically appear as a doublet around 7.7-7.8 ppm.[1][2] |
| ~7.30 - 7.15 | Multiplet | 7H | Ar-H (N-phenyl and meta to B) | The five protons of the N-phenyl group and the two protons meta to the boronic ester are expected to resonate in this region. The exact chemical shifts and multiplicities will depend on the rotational dynamics and electronic effects. |
| ~4.85 | Singlet | 2H | -CH₂ - | The methylene protons adjacent to the nitrogen and the phenyl ring are expected to be a singlet. The Boc group's electron-withdrawing nature may cause a downfield shift compared to unsubstituted N-benzylaniline. |
| ~1.45 | Singlet | 9H | Boc (-C(CH₃ )₃) | The nine equivalent protons of the tert-butyl group of the Boc protector consistently appear as a sharp singlet in the upfield region, typically between 1.4 and 1.5 ppm.[3] |
| ~1.35 | Singlet | 12H | Pinacol (-C(CH₃ )₂) | The twelve equivalent protons of the two methyl groups on the pinacol ester typically appear as a sharp singlet around 1.3 ppm.[1][2] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information for structural elucidation, showing distinct signals for each carbon environment.
Table 2: Predicted ¹³C NMR Spectral Data in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale and Citations |
| ~155.0 | C =O (Boc) | The carbonyl carbon of the Boc group is typically observed in this region.[4] |
| ~142.0 | Ar-C (ipso to CH₂) | The quaternary carbon of the N-phenyl ring attached to the nitrogen. |
| ~138.0 | Ar-C (para to CH₂) | The carbon on the N-phenyl ring para to the nitrogen. |
| ~135.0 | Ar-C H (ortho to B) | The carbons on the benzeneboronic acid ring ortho to the boronic ester. |
| ~129.0 | Ar-C H (N-phenyl) | Aromatic carbons of the N-phenyl group. |
| ~128.5 | Ar-C H (meta to B) | The carbons on the benzeneboronic acid ring meta to the boronic ester. |
| ~127.0 | Ar-C H (N-phenyl) | Aromatic carbons of the N-phenyl group. |
| ~84.0 | C -O (pinacol) | The quaternary carbons of the pinacol ester attached to the oxygen atoms.[1] |
| ~80.0 | C (Boc) | The quaternary carbon of the tert-butyl group.[4] |
| ~52.0 | -C H₂- | The methylene bridge carbon. |
| ~28.5 | -C H₃ (Boc) | The methyl carbons of the tert-butyl group.[4] |
| ~25.0 | -C H₃ (pinacol) | The methyl carbons of the pinacol group.[1] |
Experimental Protocols for NMR Analysis
The following protocols are designed to yield high-quality NMR spectra for structural verification.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Figure 2: General experimental workflow for NMR analysis.
Data Acquisition Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse program.
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing
-
Fourier Transform: Apply an exponential window function followed by a Fourier transform to the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate all signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, a compound of significant interest in synthetic and medicinal chemistry. By leveraging data from structurally related molecules, this guide offers a reliable framework for the structural elucidation and quality assessment of this important building block. The provided experimental protocols ensure the acquisition of high-quality NMR data, reinforcing the principles of scientific integrity and reproducibility.
References
4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester literature review
An In-depth Technical Guide to 4-((N-Boc-amino)methyl)phenylboronic Acid Pinacol Ester: Synthesis, Application, and Strategy for Drug Discovery
Executive Summary: 4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester (CAS 330794-35-9) is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines a stable, masked amine (N-Boc protected aminomethyl group) and a versatile synthetic handle (arylboronic acid pinacol ester). This configuration makes it an invaluable linker for constructing complex molecular architectures, particularly in the development of novel therapeutics such as PROTACs (PROteolysis TArgeting Chimeras) and molecular glues. This guide provides a comprehensive overview of its synthesis, characterization, applications in Suzuki-Miyaura cross-coupling, and strategies for orthogonal deprotection, grounded in field-proven methodologies and recent patent literature.
Introduction: A Bifunctional Linchpin in Modern Synthesis
Arylboronic acids and their corresponding pinacol esters are cornerstones of modern organic synthesis, primarily due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] These reagents offer a robust and highly functional-group-tolerant method for forming carbon-carbon bonds.[2] The pinacol ester, in particular, provides enhanced stability, making it amenable to purification by chromatography and easier to handle and store compared to the free boronic acid.[3]
The 4-((N-Boc-amino)methyl)phenyl moiety is a privileged scaffold in drug discovery. The benzylamine core serves as a versatile linker, while the Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable mask for the primary amine. This allows for late-stage functionalization, a critical strategy in the synthesis of compound libraries for lead optimization. The title compound, by integrating both the boronic ester and the protected amine onto a central phenyl ring, provides chemists with a powerful tool to bridge two different molecular fragments in a controlled, sequential manner. Its utility is exemplified in the synthesis of novel therapeutics designed to induce protein degradation, where precise linker chemistry is paramount.[4]
Physicochemical Properties and Characterization
The compound is typically supplied as a solid and is soluble in common organic solvents.[5][6] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 330794-35-9 | [6][7][8] |
| Molecular Formula | C₁₈H₂₈BNO₄ | [6][8] |
| Molecular Weight | 333.23 g/mol | [6][8] |
| Form | Solid | [6] |
| SMILES | CC(C)(C)OC(=O)NCC1=CC=C(C=C1)B2OC(C)(C)C(C)(C)O2 | [6] |
| InChI Key | CUDCEJRRWNIPDL-UHFFFAOYSA-N | [6] |
Predicted Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.7-7.8 ppm (d, 2H): Aromatic protons ortho to the boronic ester group.
-
δ 7.3-7.4 ppm (d, 2H): Aromatic protons meta to the boronic ester group.
-
δ ~4.8 ppm (br s, 1H): NH proton of the Boc-carbamate.
-
δ ~4.3 ppm (d, 2H): Methylene protons (-CH₂-) of the benzyl group.
-
δ 1.45 ppm (s, 9H): Methyl protons of the tert-butyl (Boc) group.
-
δ 1.35 ppm (s, 12H): Methyl protons of the pinacol ester group.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~156 ppm: Carbonyl carbon of the Boc group.
-
δ ~142 ppm: Aromatic quaternary carbon attached to the CH₂NH-Boc group.
-
δ ~135 ppm: Aromatic C-H carbons ortho to the boronic ester.
-
δ ~127 ppm: Aromatic C-H carbons meta to the boronic ester.
-
Aromatic C-B carbon: Signal may be broad or unobserved due to quadrupolar relaxation.
-
δ ~84 ppm: Quaternary carbons of the pinacol group (O-C(CH₃)₂).
-
δ ~80 ppm: Quaternary carbon of the Boc group (O-C(CH₃)₃).
-
δ ~45 ppm: Methylene carbon (-CH₂-).
-
δ ~28 ppm: Methyl carbons of the Boc group.
-
δ ~25 ppm: Methyl carbons of the pinacol group.
-
Synthesis and Purification Workflow
The synthesis of 4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester is most efficiently achieved via a two-step sequence starting from 4-bromobenzylamine. The workflow involves the protection of the amine followed by a palladium-catalyzed Miyaura borylation.
Experimental Protocol: Synthesis of Precursor tert-butyl (4-bromobenzyl)carbamate
This initial step protects the reactive primary amine, rendering the molecule stable for the subsequent palladium-catalyzed reaction. The use of a biphasic system with a mild inorganic base like sodium bicarbonate is effective for neutralizing the hydrochloride salt and facilitating the reaction.
-
Reaction Setup: To a round-bottom flask, add 4-bromobenzylamine hydrochloride (1.0 eq). Suspend it in a 1:1 mixture of ethyl acetate and water.
-
Addition of Base: Cool the mixture in an ice bath and add sodium bicarbonate (approx. 2.5 eq) portion-wise until effervescence ceases.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in ethyl acetate dropwise to the stirred mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir vigorously at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Separate the organic layer. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often pure enough for the next step or can be further purified by recrystallization from hexanes/ethyl acetate.
Experimental Protocol: Miyaura Borylation to Yield the Title Compound
This step installs the boronic acid pinacol ester via a palladium-catalyzed cross-coupling reaction.[3] The choice of catalyst and base is critical. PdCl₂(dppf) is a robust and commonly used catalyst for this transformation, while potassium acetate (KOAc) serves as a sufficiently mild base that prevents premature deprotection or side reactions.
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine tert-butyl (4-bromobenzyl)carbamate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO).
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure title compound.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of the title compound is to serve as the organoboron partner in Suzuki-Miyaura cross-coupling reactions. This allows for the facile construction of biaryl or heteroaryl-aryl structures containing a protected aminomethyl linker.
Case Study: Synthesis of Novel Antitubercular Agents
A recent patent application (WO2023073090A1) details the use of 4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester in the synthesis of novel imidazopyridine amides as potential agents for treating bacterial infections, including tuberculosis.[4]
Reaction Scheme: (Self-generated image representing the reaction described in the patent)
In this example, the title compound is coupled with a substituted imidazopyridine bromide (Intermediate 1-109) to form the key carbon-carbon bond, demonstrating its utility in constructing complex, biologically active molecules.
Protocol from Patent Literature[4]
-
Reaction Setup: To a solution of the aryl bromide (Intermediate 1-109, 1.0 eq) in 1,4-dioxane, add 4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester (1.1 eq).
-
Base and Catalyst Addition: Add cesium carbonate (Cs₂CO₃, 2.2 eq) followed by the catalyst, Pd(dppf)Cl₂ (0.15 eq).
-
Reaction: The mixture is heated (e.g., to 80-100 °C) and stirred until the reaction is complete, as monitored by an appropriate analytical method like LC-MS.
-
Workup and Purification: The reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the final product is purified by column chromatography.
The choice of a stronger base like Cs₂CO₃ and the robust Pd(dppf)Cl₂ catalyst are typical for coupling with potentially challenging heterocyclic halides, ensuring efficient reaction progress.
Protecting Group Chemistry: Strategic Deprotection
The bifunctional nature of the title compound allows for selective deprotection of either the amine or the boronic ester, enabling orthogonal synthetic strategies.
N-Boc Deprotection
The Boc group is reliably cleaved under acidic conditions. Trifluoroacetic acid (TFA) in a chlorinated solvent is a standard and highly effective method.
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Cool the solution in an ice bath and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize excess acid. The resulting free amine can then be isolated or used directly.
Pinacol Ester Deprotection (Hydrolysis)
While the pinacol ester is stable enough for many reactions, it may be necessary to generate the free boronic acid. A common mild method involves conversion to a potassium trifluoroborate salt followed by hydrolysis.
-
Trifluoroborate Formation: Dissolve the pinacol ester (1.0 eq) in a mixture of methanol and water. Add an excess of potassium hydrogen fluoride (KHF₂, ~4.0 eq) and stir at room temperature for 1-2 hours. The potassium trifluoroborate salt typically precipitates and can be isolated by filtration.
-
Hydrolysis: Suspend the isolated trifluoroborate salt in a solvent like diethyl ether or acetone. Add aqueous acid (e.g., 1 M HCl) and stir vigorously until the solid dissolves and two clear layers form.
-
Workup: Separate the organic layer, extract the aqueous layer with additional organic solvent, and combine the organic phases. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free boronic acid.
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Boronic esters are generally more stable than boronic acids, but hydrolysis can occur over time if exposed to atmospheric moisture.
Conclusion
4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester is a highly valuable and versatile building block for modern organic synthesis. Its strategic design allows for the reliable introduction of a key structural motif into complex molecules through robust and well-understood reactions like the Suzuki-Miyaura coupling. The orthogonal nature of its two functional groups provides synthetic chemists with the flexibility required for multi-step syntheses of high-value compounds, particularly in the realm of drug discovery and development. As demonstrated by its recent application in the synthesis of novel antibacterial agents, its importance as a tool for innovation in medicinal chemistry is well established and continues to grow.
References
- 1. Page loading... [guidechem.com]
- 2. WO2023073090A1 - Amides d'imidazopyridine et composés apparentés destinés à être utilisés dans le traitement d'infections bactériennes - Google Patents [patents.google.com]
- 3. CAS 330794-35-9: tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-… [cymitquimica.com]
- 4. CA3118354A1 - Pyridazine derivatives as smarca2/4 degraders - Google Patents [patents.google.com]
- 5. gamma Valerolactone Bio Based Dipolar Aprotic Solvent [sigmaaldrich.com]
- 6. CN112592331B - A kind of oseltamivir PROTAC compound and its preparation method and application in anti-influenza virus drug - Google Patents [patents.google.com]
- 7. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]
- 8. N-boc peg acid | Sigma-Aldrich [sigmaaldrich.com]
The Strategic Synthesis and Application of 4-(N-Boc-phenylaminomethyl)benzeneboronic Acid Pinacol Ester: A Technical Guide for Advanced Drug Discovery
Abstract
This in-depth technical guide provides a comprehensive overview of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester, a versatile and strategically important building block in modern medicinal chemistry and drug development. The guide elucidates the core principles behind its synthesis, focusing on the robust and widely applicable Miyaura borylation reaction. We will delve into the mechanistic underpinnings of this palladium-catalyzed cross-coupling, providing a rationale for the selection of reagents and reaction conditions. Furthermore, this guide will detail the characterization of the title compound and present a validated experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary carbon-carbon bond formation. This document is intended to serve as a practical resource for researchers and scientists, enabling them to effectively incorporate this valuable reagent into their synthetic strategies for the development of novel therapeutics.
Introduction: The Emergence of a Key Synthetic Intermediate
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Arylboronic acids and their pinacol esters have emerged as indispensable tools, largely due to their stability, functional group tolerance, and remarkable utility in palladium-catalyzed cross-coupling reactions.[1][2] Among this important class of reagents, this compound (also known as tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate) has garnered significant attention. Its unique structure, featuring a Boc-protected aminomethyl functionality, allows for the direct introduction of a masked primary benzylamine moiety onto an aromatic or heteroaromatic core. This is of particular interest in the synthesis of compounds with potential biological activity, where the benzylamine substructure is a common pharmacophore.
The tert-butyloxycarbonyl (Boc) protecting group offers the advantage of being stable under a wide range of reaction conditions, yet readily removable under mild acidic conditions, providing a strategic handle for subsequent synthetic transformations. This guide will provide a detailed exploration of the synthesis, characterization, and application of this key intermediate, empowering researchers to leverage its full potential in their drug discovery programs.
The Synthetic Cornerstone: Miyaura Borylation
The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction.[1][3] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable base.[1][3]
Mechanistic Insights: A Self-Validating Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. The catalytic cycle of the Miyaura borylation is a well-established and self-validating system, proceeding through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Miyaura borylation reaction.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, which is the active species in the subsequent transmetalation step.
-
Transmetalation: The aryl-palladium(II) complex then undergoes transmetalation with the diboron reagent. This step is facilitated by a base, which activates the diboron reagent. The exact role of the base is multifaceted and can involve the formation of a more nucleophilic 'ate' complex with the boron species.
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the desired arylboronic acid pinacol ester and regenerates the palladium(0) catalyst, allowing the cycle to continue.
The choice of palladium catalyst, ligand, and base is critical for the success of the Miyaura borylation and can significantly impact the reaction efficiency and substrate scope.
Proposed Synthesis of this compound
Reaction Scheme:
Figure 2: Proposed synthetic route to the title compound via Miyaura borylation.
This proposed synthesis leverages the mild and functional-group-tolerant nature of the Miyaura borylation, making it an ideal choice for the preparation of this valuable intermediate.
Physicochemical Properties and Characterization
The accurate characterization of this compound is essential for its effective use in synthesis. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 330794-35-9 | [5] |
| Molecular Formula | C₁₈H₂₈BNO₄ | [5] |
| Molecular Weight | 333.23 g/mol | |
| Appearance | Solid | |
| Storage Temperature | 4°C |
Spectroscopic Characterization (Predicted):
While experimental spectra for the title compound are not widely published, the expected signals in ¹H and ¹³C NMR spectroscopy can be predicted based on its structure and comparison with similar compounds.
-
¹H NMR: Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the pinacol methyl groups (a singlet around 1.3 ppm), the benzylic protons (a doublet around 4.3 ppm), and the aromatic protons in the 7.2-7.8 ppm region.
-
¹³C NMR: Key signals would be observed for the carbonyl of the Boc group (around 156 ppm), the aromatic carbons, the benzylic carbon (around 45 ppm), and the carbons of the pinacol and Boc groups.
Application in Suzuki-Miyaura Cross-Coupling: A Step-by-Step Protocol
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to introduce the Boc-protected aminomethylphenyl group into a target molecule.[2]
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using the title compound.
Figure 3: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)
-
Toluene/Ethanol (3:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the toluene/ethanol solvent mixture via syringe, followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion and Future Outlook
This compound stands as a testament to the enabling power of modern synthetic reagents. Its strategic design allows for the efficient and controlled introduction of a key pharmacophoric element into complex molecules. The robust and well-understood Miyaura borylation provides a reliable route to its synthesis, while its application in the Suzuki-Miyaura cross-coupling reaction has become a staple in the synthetic chemist's toolbox. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical and materials science sectors, the importance of versatile building blocks like the title compound is set to increase. Future research will likely focus on the development of even more efficient catalytic systems for its synthesis and the expansion of its applications in the construction of innovative molecular architectures.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 330794-35-9|tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate|BLD Pharm [bldpharm.com]
- 4. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
- 5. CAS 330794-35-9: tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-… [cymitquimica.com]
4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester safety and handling
An In-Depth Technical Guide to the Safe Handling of 4-(N-Boc-phenylaminomethyl)benzeneboronic Acid Pinacol Ester
This guide provides comprehensive safety and handling protocols for this compound. It is intended for researchers, chemists, and drug development professionals who utilize this versatile building block in organic synthesis. The protocols and insights herein are synthesized from established safety data and best laboratory practices to ensure user safety and experimental integrity.
Introduction: A Key Reagent in Modern Synthesis
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a Boc-protected amine and a boronic acid pinacol ester, making it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions and other palladium-catalyzed transformations.[1][2] These reactions are fundamental to constructing the complex carbon skeletons of new pharmaceutical agents and functional materials.[1][2] Recent studies have even explored its use in developing advanced, responsive drug delivery systems.[3]
Given its reactivity and powdered form, a thorough understanding of its chemical hazards and proper handling procedures is paramount. This guide moves beyond mere procedural steps to explain the causality behind each recommendation, empowering scientists to work safely and effectively.
Chemical and Physical Identity
Correctly identifying the reagent is the foundational step for safety. The pinacol ester group provides stability compared to the free boronic acid, while the tert-butyloxycarbonyl (Boc) group protects the amine functionality, preventing unwanted side reactions. This Boc group is notably sensitive to acidic conditions.
| Property | Value |
| Chemical Name | tert-Butyl ((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)carbamate |
| Common Synonyms | 4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester |
| CAS Number | 330794-35-9 |
| Molecular Formula | C₁₈H₂₈BNO₄ |
| Molecular Weight | 333.23 g/mol |
| Appearance | Solid |
Hazard Identification and GHS Classification
Like many boronic acid derivatives, this compound is classified as an irritant. The primary hazards stem from its potential to irritate the skin, eyes, and respiratory system upon contact or inhalation.[4][5][6][7]
The causality for this irritation lies in the nature of the boron atom. Although stabilized by the pinacol ester, the boron center retains some Lewis acidic character, allowing it to interact with biological nucleophiles (such as water or amine groups in proteins) on mucous membranes, skin, and in the respiratory tract. This interaction can trigger an inflammatory response, leading to irritation.
| GHS Classification | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning [4][8][9] |
| Hazard Statements | H315: Causes skin irritation.[4][5][7] H319: Causes serious eye irritation.[4][5][7] H335: May cause respiratory irritation.[4][5][7] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P304+P340, P403+P233, P501[4][6][7][10][11] |
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. The "Hierarchy of Controls" is the established framework for this, prioritizing systemic changes over reliance on individual protection.
Caption: Hierarchy of Controls for laboratory safety.
Engineering Controls (First Line of Defense)
-
Fume Hood: Always handle this compound inside a certified chemical fume hood. This is the most critical control measure. The rationale is to contain the solid particulates at the source, preventing them from becoming airborne and being inhaled or settling on surfaces.[9][12]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE) (Last Line of Defense)
-
Eye Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[5][13] Standard safety glasses do not provide a sufficient seal to protect against fine dust.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[11][13] Inspect gloves for tears or holes before use. Remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly after handling.
-
Skin and Body Protection: A standard laboratory coat should be worn and kept fully fastened. Ensure it is made of a suitable material to resist chemical splashes.
-
Respiratory Protection: For situations where dust generation is unavoidable despite engineering controls (e.g., cleaning up a large spill), a NIOSH-approved N95 respirator or equivalent should be used.
Protocols for Safe Handling and Storage
Adherence to a standardized workflow minimizes risk and ensures the quality of the reagent is not compromised.
Experimental Protocol: Weighing and Dispensing
-
Preparation: Before retrieving the compound, verify the fume hood is functioning correctly. Prepare all necessary equipment (spatulas, weigh paper/boat, container for the reaction).
-
Don PPE: Put on all required PPE as detailed in Section 3.
-
Transfer: Retrieve the container from storage. Perform all manipulations deep within the fume hood. Open the container and carefully transfer the desired amount of the solid using a clean spatula. Avoid tapping or shaking the container, which can aerosolize the fine powder.
-
Weighing: Tare the weigh boat on the balance, add the compound, and record the mass. Promptly and securely close the main container.
-
Cleanup: Carefully fold the weigh paper to contain the powder during transfer to the reaction vessel. Dispose of any contaminated consumables (e.g., weigh paper, wipes) in a designated solid hazardous waste container. Wipe down the spatula and any affected surfaces with a damp cloth or towel to collect residual dust.
Storage Requirements
Proper storage is crucial for both safety and maintaining the chemical's integrity.
-
Conditions: Store in a cool, dry, and well-ventilated place.[4][13] The container must be kept tightly closed to prevent exposure to moisture and air.[4]
-
Rationale: Boronic acid pinacol esters can be susceptible to hydrolysis upon prolonged exposure to moisture, which would cleave the ester and affect its reactivity in subsequent reactions.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[10][14] Strong acids can cleave the Boc protecting group, while strong oxidizers can degrade the entire molecule.
-
Classification: This compound is typically classified as a combustible solid (Storage Class 11).
Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is essential.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[4][6][13] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[4][6][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek medical attention.[13][14] |
Accidental Release Measures (Small Spill)
Caption: A workflow for responding to a small laboratory spill.
-
Evacuate & Alert: Alert others in the immediate vicinity.
-
Ventilate: Ensure the spill occurs within a fume hood or a well-ventilated area.
-
Protect: Wear the appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain & Clean: Avoid raising dust.[12] Gently sweep up the spilled solid and place it into a clearly labeled, sealable container for hazardous waste.[4][10] Do not use a dry brush, as this can aerosolize the powder.
-
Decontaminate: Wipe the spill area with a wet paper towel or cloth, then clean with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous chemical waste.[16]
Stability and Reactivity Profile
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, tightly sealed).[17]
-
Conditions to Avoid: Exposure to moisture, strong heat, and dust formation.[14]
-
Incompatible Materials:
-
Hazardous Decomposition Products: Under combustion, it will emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and boron oxides.[5][10][15]
Waste Disposal
Chemical waste disposal is strictly regulated, and protocols must align with institutional, local, and national guidelines.
-
General Principle: this compound and any materials contaminated with it should be treated as hazardous chemical waste.[5][16]
-
Procedure:
-
Collect all waste (unused reagent, contaminated materials) in a dedicated, properly labeled, and sealed hazardous waste container.[4][16]
-
Do not mix with other waste streams unless directed by an environmental health and safety (EHS) professional.[16]
-
Arrange for pickup and disposal through your institution's certified hazardous waste management program. A common disposal method for such organic compounds is controlled incineration in a facility equipped with scrubbers.[18]
-
References
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(N-Boc-amino)phenylboronic acid pinacol ester - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. 832114-05-3 3-(N-Boc-aminomethyl)phenylboronic acid pinacol ester AKSci X2280 [aksci.com]
- 8. (4-(Phenylaminomethyl)phenyl)-boronic acid pinacol ester | C19H24BNO2 | CID 17750276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. rcilabscan.com [rcilabscan.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. laballey.com [laballey.com]
- 17. fishersci.com [fishersci.com]
- 18. jwpharmlab.com [jwpharmlab.com]
Methodological & Application
Application Notes and Protocols for Cross-Coupling Reactions of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
Introduction: A Versatile Building Block for Modern Synthesis
In the landscape of pharmaceutical and materials science research, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester stands out as a highly valuable and versatile building block. Its structure incorporates a stable boronic acid pinacol ester, a workhorse for palladium-catalyzed cross-coupling reactions, and a Boc-protected secondary amine, which offers a latent site for further functionalization or direct incorporation into bioactive scaffolds. The pinacol ester moiety enhances stability and solubility compared to the free boronic acid, making it a preferred reagent for robust and reproducible synthetic protocols.[1][2]
This guide provides detailed protocols and mechanistic insights for the application of this compound in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Chan-Lam coupling. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles that govern success.
I. The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerhouse in organic synthesis for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronics.[2] The reaction couples an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex.[3][4]
Mechanistic Rationale
The catalytic cycle, a well-established paradigm in cross-coupling chemistry, involves three key steps:[4][5]
-
Oxidative Addition: A low-valent Pd(0) species reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step.[5]
-
Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.[4][6] While historically it was thought that boronic esters require hydrolysis to the boronic acid prior to transmetalation, recent studies have shown that boronic esters can transmetalate directly, with the rate being significantly influenced by the ester structure.[7][8][9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][5]
The choice of ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald group, accelerate both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step, leading to more efficient catalysis.[10]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is optimized for the coupling of this compound with a generic aryl bromide.
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Role | Suggested Reagent | Stoichiometry (equiv.) | Concentration |
| Aryl Bromide | Electrophile | --- | 1.0 | ~0.1 M |
| Boronic Ester | Nucleophile | This compound | 1.2 - 1.5 | |
| Palladium Pre-catalyst | Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 (1-5 mol%) | |
| Ligand | Catalyst Modifier | SPhos or XPhos | 0.02 - 0.10 (2-10 mol%) | |
| Base | Activator | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 | |
| Solvent | Reaction Medium | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | ||
| Temperature | --- | 80 - 110 °C | ||
| Atmosphere | --- | Inert (Argon or Nitrogen) |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask via syringe.
-
Catalyst/Ligand Addition: In a separate vial, quickly weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
II. Buchwald-Hartwig Amination: Crafting C(sp²)–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components in countless pharmaceuticals.[11] This palladium-catalyzed reaction forms a C-N bond between an aryl halide (or triflate) and a primary or secondary amine.[11][12]
Mechanistic Rationale
The mechanism shares similarities with the Suzuki-Miyaura coupling but is distinct in the nucleophilic partner.
-
Oxidative Addition: As before, Pd(0) adds to the aryl halide to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) is crucial for deprotonating the coordinated amine to form a palladium amido complex. This is a key step where the base's strength and steric profile are critical.[13]
-
Reductive Elimination: The aryl group and the amino group couple, forming the C-N bond and regenerating the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is essential to facilitate this step and prevent side reactions like β-hydride elimination.[11]
Visualizing the Buchwald-Hartwig Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl bromide with this compound, where the boronic ester functionality is carried through the reaction as a spectator. Note: For this reaction, the amine functionality is part of the boronic ester reagent itself, coupling with an aryl halide.
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
| Component | Role | Suggested Reagent | Stoichiometry (equiv.) | Concentration |
| Aryl Halide (e.g., Bromide) | Electrophile | --- | 1.0 | ~0.1 M |
| Amine Source | Nucleophile | This compound | 1.2 | |
| Palladium Pre-catalyst | Catalyst Source | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.02 (1-2 mol%) | |
| Ligand | Catalyst Modifier | RuPhos or BrettPhos | 0.02 - 0.04 (2-4 mol%) | |
| Base | Deprotonating Agent | Sodium tert-butoxide (NaOtBu) | 1.4 | |
| Solvent | Reaction Medium | Toluene or 1,4-Dioxane (anhydrous) | ||
| Temperature | --- | 80 - 110 °C | ||
| Atmosphere | --- | Inert (Argon or Nitrogen) |
Step-by-Step Procedure:
-
Reaction Setup: Inside a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), ligand (e.g., RuPhos, 2 mol%), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.2 equiv.) to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Seal the flask and heat in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS for the consumption of the aryl halide.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Separate the aqueous and organic layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.
III. Chan-Lam Coupling: A Copper-Mediated Alternative
The Chan-Lam (or Chan-Evans-Lam) coupling offers an alternative to palladium-catalyzed methods for forming C-N bonds, utilizing a more abundant and less expensive copper catalyst.[14] It is particularly notable for its ability to be run under aerobic conditions (open flask).[15] However, coupling aryl boronic acid pinacol esters, especially with aryl amines, can be challenging and often results in lower yields compared to boronic acids.[16][17][18]
Mechanistic Considerations
The precise mechanism is still debated, but a general pathway involves:
-
Ligand Exchange: The amine substrate coordinates to the Cu(II) center.
-
Transmetalation: The aryl group from the boronic ester is transferred to the copper.
-
Reductive Elimination: The C-N bond is formed, yielding the product and a Cu(0) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the cycle.
Recent studies have shown that for aryl boronic acid pinacol esters, stoichiometric amounts of copper may be required, as the pinacol byproduct can inhibit catalyst turnover.[14] A mixed solvent system, such as MeCN/EtOH, has been found to be effective for the coupling of aryl BPin esters with aryl amines.[16][17]
Detailed Protocol: Chan-Lam Amination
This protocol is adapted from optimized conditions for coupling challenging aryl boronic acid pinacol esters.[14][16]
Table 3: Reagents and Conditions for Chan-Lam Amination
| Component | Role | Suggested Reagent | Stoichiometry (equiv.) | Concentration |
| N-Nucleophile (e.g., Amine/Azole) | Nucleophile | --- | 1.0 | ~0.2 M |
| Boronic Ester | Electrophile Source | This compound | 1.5 - 2.0 | |
| Copper Source | Catalyst | Copper(II) Acetate (Cu(OAc)₂) | 1.0 - 2.0 | |
| Additive | --- | Pyridine or other ligand (optional) | 2.0 | |
| Solvent | Reaction Medium | Dichloromethane (DCM) or MeCN/EtOH | ||
| Atmosphere | --- | Air (open flask) | ||
| Temperature | --- | Room Temperature |
Step-by-Step Procedure:
-
Reaction Setup: To a flask open to the air, add the amine or other N-nucleophile (1.0 equiv.), this compound (1.5 equiv.), and copper(II) acetate (1.5 equiv.).
-
Solvent Addition: Add the solvent (e.g., DCM). If coupling with a challenging amine, a mixed solvent system like MeCN/EtOH (3:1) may improve results.[14]
-
Reaction Execution: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions can take 24-72 hours to reach completion.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove copper salts.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography.
Conclusion and Best Practices
This compound is a robust and versatile reagent for advanced organic synthesis. The success of its application in cross-coupling reactions hinges on the careful selection of reaction parameters.
-
For Suzuki-Miyaura couplings, the choice of a modern, bulky phosphine ligand and an appropriate base is critical for high efficiency.
-
For Buchwald-Hartwig aminations, rigorous exclusion of air and moisture, coupled with a strong, non-nucleophilic base, is essential.
-
For Chan-Lam couplings, while offering operational simplicity, be prepared for longer reaction times and potentially the need for stoichiometric copper, especially when using the pinacol ester.
By understanding the mechanistic underpinnings of these powerful reactions, researchers can effectively troubleshoot and optimize conditions to harness the full synthetic potential of this valuable building block.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(N-Boc-phenylaminomethyl)benzeneboronic Acid Pinacol Ester and its Analogs in Medicinal Chemistry
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester and its structurally related analogs in the field of medicinal chemistry. This document provides an in-depth exploration of the applications, key reactions, and detailed experimental protocols, grounded in established scientific principles.
Introduction: A Versatile Scaffold for Drug Discovery
The structural motif of an aminomethylphenylboronic acid pinacol ester is a cornerstone in modern medicinal chemistry, primarily for its role as a versatile building block in palladium-catalyzed cross-coupling reactions. While the precise compound "this compound" is not extensively documented as a commercially available reagent, its constituent parts and closely related analogs are of significant interest. This guide will focus on the parent scaffold and its more readily available counterparts, such as 4-(N-Boc-amino)phenylboronic acid pinacol ester and 4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester , to provide a practical and broadly applicable resource.
These reagents are instrumental in the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures that are prevalent in pharmacologically active compounds. The pinacol ester of the boronic acid enhances stability, improves handling, and allows for easier purification compared to the free boronic acid. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is crucial for modulating reactivity and preventing unwanted side reactions during synthesis.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has become indispensable for the formation of carbon-carbon bonds.[1] Organoboron compounds, such as this compound and its analogs, are key players in this reaction.[1]
2.1. Reaction Principle and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by transmetalation with the boronic acid pinacol ester (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2.2. General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of an aryl halide with a boronic acid pinacol ester, such as 4-(N-Boc-amino)phenylboronic acid pinacol ester.
Materials and Reagents:
-
Aryl halide (e.g., aryl bromide or iodide)
-
4-(N-Boc-amino)phenylboronic acid pinacol ester (or a suitable analog)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating
Experimental Workflow:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), 4-(N-Boc-amino)phenylboronic acid pinacol ester (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Add the anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Degas the suspension by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and add it to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the desired coupled product.
Rationale for Experimental Choices:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Anhydrous Solvents: Water can interfere with the reaction, particularly with the base and the boronic ester. Anhydrous solvents are crucial for reproducibility and high yields.
-
Choice of Base: The base is essential for the activation of the boronic acid pinacol ester for transmetalation. The strength of the base (e.g., K₃PO₄ > K₂CO₃) can significantly impact the reaction rate and yield, and should be optimized for the specific substrates.
The Role of the Boc Protecting Group and Deprotection Strategies
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. In the context of this compound and its analogs, the Boc group serves to:
-
Prevent N-arylation or other side reactions at the amine during the Suzuki-Miyaura coupling.
-
Improve solubility in organic solvents.
-
Allow for selective deprotection to reveal the free amine for subsequent functionalization.
3.1. In-situ Deprotection
In some instances, the conditions of the Suzuki-Miyaura coupling can lead to the simultaneous deprotection of the Boc group, which can be advantageous by eliminating a separate deprotection step.[3]
3.2. Standard Boc Deprotection Protocol
When a discrete deprotection step is required, treatment with a strong acid is the most common method.
Materials and Reagents:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)
-
Dichloromethane (DCM) or 1,4-dioxane as the reaction solvent
-
Saturated sodium bicarbonate solution for neutralization
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolve the Boc-protected compound in a suitable solvent such as DCM.
-
Add an excess of the acidic reagent (e.g., 5-10 equivalents of TFA or a solution of HCl in dioxane) at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it over Na₂SO₄, and concentrate it to yield the deprotected amine.
A milder method for Boc deprotection using oxalyl chloride in methanol has also been reported, which may be suitable for sensitive substrates.[4]
Applications in Medicinal Chemistry
The diarylamine and related biaryl structures synthesized using these boronic acid pinacol esters are prevalent in a wide range of biologically active compounds.
4.1. Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a diarylamine or biaryl scaffold to occupy the ATP-binding pocket of the enzyme. The Suzuki-Miyaura coupling with reagents like 4-(N-Boc-amino)phenylboronic acid pinacol ester is a key strategy for constructing these core structures.
4.2. Development of Novel Therapeutic Agents
The versatility of the Suzuki-Miyaura coupling allows for the rapid generation of libraries of compounds for screening against various biological targets. This is crucial in the early stages of drug discovery for identifying hit and lead compounds. The aminophenyl moiety, once deprotected, can be further functionalized to modulate the pharmacological properties of the molecule, such as solubility, potency, and selectivity.
Data Summary: Physicochemical Properties of Related Reagents
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 | C₁₇H₂₆BNO₄ | 319.20 |
| (4-(Phenylaminomethyl)phenyl)-boronic acid pinacol ester | 1029439-56-2 | C₁₉H₂₄BNO₂ | 309.21 |
| 4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester | 330794-35-9 | C₁₈H₂₈BNO₄ | 333.23 |
| 4-(Aminomethyl)phenylboronic acid pinacol ester HCl | 850568-55-7 | C₁₃H₂₀BNO₂ · HCl | 269.58 |
Conclusion
This compound and its commercially available analogs are powerful and versatile reagents in the medicinal chemist's toolbox. Their utility in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecular architectures that are central to the development of new therapeutics. The strategic use of the Boc protecting group allows for controlled and sequential functionalization, further expanding the synthetic possibilities. The protocols and principles outlined in this guide are intended to provide a solid foundation for the successful application of these valuable building blocks in drug discovery and development projects.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
Introduction: A Versatile Linker for Advanced Synthesis
In the landscape of modern organic synthesis, the strategic connection of molecular fragments is paramount. 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester emerges as a highly valuable building block, ingeniously designed for versatility and stability. This bifunctional reagent incorporates a Boc-protected secondary amine and a boronic acid pinacol ester, bridged by a phenylaminomethyl scaffold. This unique architecture makes it an exceptional tool for researchers in medicinal chemistry and materials science, particularly for introducing a flexible, functionalizable linker into complex molecules through robust cross-coupling methodologies.
The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle on the secondary amine, allowing for subsequent functionalization after the initial carbon-carbon bond formation. The pinacol ester of the boronic acid enhances the compound's stability towards air and moisture, improves its solubility in organic solvents, and ensures controlled reactivity, making it an ideal partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The presence of the benzylic methylene group introduces a degree of flexibility and alters the electronic properties compared to its direct aniline analogue, offering distinct synthetic possibilities.
These application notes provide a comprehensive guide to the effective use of this compound in synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1073371-71-7 | [3] |
| Molecular Formula | C26H36BNO4 | [3] |
| Molecular Weight | 437.38 g/mol | [3] |
| Appearance | Solid or liquid | [3] |
| Purity | ≥95% | [3] |
| Storage | Store in a sealed, air-resistant container. | [3] |
Handling and Storage:
This compound is a combustible solid and should be handled in a well-ventilated area, avoiding dust formation.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store the reagent in a tightly sealed container in a cool, dry place to prevent hydrolysis of the boronic ester.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2][5] this compound is an excellent substrate for this reaction, allowing for the coupling of the phenylaminomethylphenyl moiety to a variety of aryl, heteroaryl, or vinyl halides and triflates.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the organohalide (R-X), forming a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the boronic acid ester is activated to form a boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the cross-coupled product (R-R') and regenerate the palladium(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
Triphenylphosphine (PPh3) (8 mol%) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating plate
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and ligand. Briefly open the reaction flask under a positive flow of inert gas and add the catalyst and ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Optimization and Causality in Experimental Choices
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The table below outlines key variables and the rationale behind their selection.
| Parameter | Typical Choices | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(OAc)2, Pd(PPh3)4, PdCl2(dppf) | The choice of catalyst precursor is crucial. Pd(OAc)2 is often used in conjunction with a phosphine ligand to generate the active Pd(0) species in situ. For challenging substrates, pre-formed catalysts like PdCl2(dppf) can offer improved reactivity. |
| Ligand | PPh3, SPhos, XPhos, Buchwald ligands | The ligand stabilizes the palladium catalyst and modulates its reactivity. For sterically hindered or electron-rich/poor substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) often lead to higher yields and faster reaction times by promoting the oxidative addition and reductive elimination steps. |
| Base | K2CO3, K3PO4, Cs2CO3, CsF | The base is essential for the activation of the boronic acid ester. The strength and solubility of the base can significantly impact the reaction rate. For less reactive substrates, stronger bases like K3PO4 or Cs2CO3 are often more effective. |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF/Water mixtures | The solvent must be capable of dissolving the reagents and be stable at the reaction temperature. Aprotic polar solvents like dioxane and DMF are common choices. The addition of water can sometimes accelerate the reaction by facilitating the formation of the active boronate species. |
Beyond Suzuki-Miyaura: Other Potential Applications
The unique structure of this compound opens the door to other synthetic transformations.
-
Chan-Lam Coupling: The Boc-protected amine could potentially participate in copper-catalyzed N-arylation reactions.
-
Further Functionalization: Following Suzuki-Miyaura coupling, the Boc group can be easily removed under acidic conditions, revealing a secondary amine that can be further elaborated through acylation, alkylation, or reductive amination to build more complex molecular architectures.
-
Copper-Catalyzed Cross-Coupling with Epoxides: Benzylic boronic esters have been shown to undergo copper-catalyzed cross-coupling with epoxides, providing a route to β-arylethyl alcohols.[6] This reactivity could be explored with the title compound to synthesize novel structures.
Conclusion
This compound is a robust and versatile building block for the synthesis of complex organic molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for introducing a functionalizable linker into a wide range of substrates. The insights and protocols provided in these application notes are intended to empower researchers to effectively utilize this valuable reagent in their synthetic endeavors, accelerating progress in drug discovery and materials science.
References
- 1. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound 1073371-71-7, CasNo.1073371-71-7 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 4. 837392-67-3 | tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate | Organoborons | Ambeed.com [ambeed.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Cu-Catalyzed Cross-Coupling of Benzylboronic Esters and Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
Introduction: A Versatile Building Block in Modern Drug Discovery
4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester is a key bifunctional molecule increasingly utilized in medicinal chemistry and drug development. Its structure incorporates a Boc-protected secondary amine and a boronic acid pinacol ester, making it an invaluable reagent for introducing complex functionalities into target molecules. The boronic ester moiety serves as a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] This allows for the facile construction of biaryl and related structures, which are prevalent in many pharmaceutical agents.
The N-Boc-protected aminomethyl group provides a stable, yet readily deprotectable, nitrogen nucleophile. This feature enables its use in subsequent synthetic transformations, such as amide bond formation or further alkylation, after the Suzuki-Miyaura coupling has been performed. The pinacol ester form of the boronic acid offers enhanced stability and solubility compared to the free boronic acid, making it easier to handle, purify, and store under typical laboratory conditions.[2]
These application notes provide a comprehensive guide to the synthesis, handling, and application of this compound, with a focus on providing scientifically grounded protocols and field-proven insights for researchers in organic synthesis and drug discovery.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is a two-step process involving a reductive amination followed by the protection of the resulting secondary amine with a tert-butyloxycarbonyl (Boc) group.
Reaction Scheme:
Figure 1: Synthesis workflow for this compound.
Part 1: Reductive Amination
Scientific Principle: Reductive amination is a powerful method for forming carbon-nitrogen bonds. It proceeds through the initial formation of an iminium ion from the reaction of an aldehyde (4-formylphenylboronic acid pinacol ester) and a primary amine (aniline). This intermediate is then reduced in situ by a mild and selective reducing agent, typically sodium triacetoxyborohydride (STAB), to yield the secondary amine. STAB is preferred as it is less basic and more selective for iminium ions over carbonyls, minimizing side reactions.
Detailed Protocol:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-formylphenylboronic acid pinacol ester (1.0 equivalent).[3]
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of dry nitrogen or argon for 5-10 minutes to ensure anhydrous conditions.
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to a concentration of 0.1-0.2 M). Add aniline (1.0-1.1 equivalents) via syringe. Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise over 10-15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(phenylaminomethyl)benzeneboronic acid pinacol ester. This crude product is often used directly in the next step without further purification.
Part 2: N-Boc Protection
Scientific Principle: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[4] The protection is achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[4] The base neutralizes the carbonic acid byproduct formed during the reaction.
Detailed Protocol:
-
Dissolution: Dissolve the crude 4-(phenylaminomethyl)benzeneboronic acid pinacol ester (1.0 equivalent) in a suitable solvent such as DCM, THF, or acetonitrile.
-
Base and Reagent Addition: Add triethylamine (1.5-2.0 equivalents) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting secondary amine (typically 1-3 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification
Field-Proven Insights: Boronic acid pinacol esters can be challenging to purify via standard silica gel chromatography due to their susceptibility to hydrolysis on the acidic silica surface and strong adsorption, leading to product loss.[5]
Recommended Purification Protocol:
-
Modified Silica Gel Chromatography: Prepare a slurry of silica gel in the chosen eluent (e.g., a gradient of ethyl acetate in hexanes) and add a small amount of triethylamine (0.5-1% v/v) to neutralize the acidic sites. Alternatively, use silica gel impregnated with boric acid to suppress over-adsorption.[6]
-
Column Loading and Elution: Load the crude product onto the column and elute with the prepared solvent system.
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC. Combine the pure fractions and concentrate under reduced pressure to afford the final product as a solid.
| Parameter | Condition | Rationale |
| Reductive Amination | ||
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for iminium ions, minimizing side reactions. |
| Solvent | Anhydrous DCM or DCE | Aprotic solvents that are compatible with the reagents. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently. |
| Boc Protection | ||
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Standard and efficient reagent for Boc protection. |
| Base | Triethylamine (Et₃N) | Neutralizes the acidic byproduct of the reaction. |
| Solvent | DCM, THF, or Acetonitrile | Common aprotic solvents for this transformation. |
| Purification | ||
| Stationary Phase | Neutralized or Boric Acid-Treated Silica Gel | Minimizes hydrolysis and adsorption of the boronic ester.[6] |
| Eluent | Hexanes/Ethyl Acetate with 0.5% Et₃N | A common solvent system for compounds of moderate polarity. |
Characterization
Expected Analytical Data:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~7.7-7.8 (d, 2H, Ar-H ortho to B), ~7.2-7.4 (m, 7H, Ar-H), ~4.8 (s, 2H, -CH₂-), ~1.5 (s, 9H, Boc -C(CH₃)₃), ~1.3 (s, 12H, pinacol -CH₃).
-
¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ) in ppm: ~155 (C=O, Boc), ~140-145 (Ar-C), ~135 (Ar-C), ~128-130 (Ar-C), ~84 (pinacol C-O), ~80 (Boc C), ~50 (-CH₂-), ~28 (Boc -CH₃), ~25 (pinacol -CH₃).
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ and [M+Na]⁺.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl structures.
The Suzuki-Miyaura Catalytic Cycle
Scientific Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (the boronic acid pinacol ester) and an organic halide or triflate.[1] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the coupling partner (R'-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester (Ar-B(pin)) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic borate species.[5]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond in the product (R'-Ar) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Protocol for a Typical Suzuki-Miyaura Coupling
| Component | Typical Loading | Rationale |
| Aryl Halide/Triflate | 1.0 equivalent | Limiting reagent. |
| This compound | 1.1-1.5 equivalents | Excess ensures complete consumption of the limiting reagent. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | 1-5 mol% | The catalyst that drives the reaction cycle. |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | 2.0-3.0 equivalents | Activates the boronic ester for transmetalation.[8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often optimal. |
| Temperature | 80-110 °C | Heat is typically required to drive the reaction to completion. |
Step-by-Step Methodology:
-
Vessel Preparation: To a reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., dioxane/water 4:1). Bubble nitrogen or argon through the solution for 10-15 minutes. Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Handling, Storage, and Safety
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
Avoid inhalation of dust and contact with skin and eyes.[10]
-
Use non-sparking tools and take precautions against static discharge.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Keep away from moisture, as boronic esters are susceptible to hydrolysis.
-
Store under an inert atmosphere (nitrogen or argon) for long-term stability.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield in Suzuki Coupling | Inactive catalyst. | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper degassing to prevent catalyst decomposition.[6] |
| Inefficient transmetalation. | Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the boronic ester is of high quality and has not hydrolyzed. | |
| Protodeboronation (loss of the boron group). | Use anhydrous solvents and ensure the base is not excessively strong or nucleophilic. Some heteroaryl boronic esters are more prone to this side reaction.[7] | |
| Product Decomposition during Purification | Hydrolysis on silica gel. | Use neutralized or boric acid-treated silica gel. Perform chromatography quickly.[6] |
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-N-METHYLCARBOXAMIDOPHENYLBORONIC ACID, PINACOL ESTER(214360-57-3) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Formylphenylboronic acid pinacol cyclic ester | 128376-64-7 | FF63281 [biosynth.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
catalytic systems for 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
An In-Depth Guide to Catalytic Systems for the Synthesis and Application of 4-(N-Boc-phenylaminomethyl)benzeneboronic Acid Pinacol Ester
Abstract
This compound is a valuable and versatile building block in modern synthetic chemistry, particularly for drug discovery and materials science. Its structure combines a stable benzylic boronic ester, a key participant in Suzuki-Miyaura cross-coupling reactions, with a Boc-protected secondary amine, offering a site for further molecular elaboration. This guide provides a comprehensive overview of the primary catalytic systems for its synthesis, focusing on the underlying principles, field-proven protocols, and critical experimental parameters. We will explore palladium-catalyzed borylation of benzylic halides and iridium-catalyzed C-H activation strategies, offering researchers a detailed roadmap for efficient synthesis, purification, and subsequent application of this important intermediate.
Introduction: Significance in Medicinal Chemistry
Benzylic boronic esters are powerful intermediates that enable the construction of complex diarylmethane scaffolds, a common motif in pharmacologically active compounds. The title compound, this compound, is particularly useful as it allows for the introduction of a functionalized benzyl group into aromatic or heteroaromatic systems via palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] The presence of the N-Boc-protected aniline moiety provides a latent amino group that can be deprotected and functionalized in later synthetic steps, making it an ideal reagent for building libraries of compounds in drug development programs.[3][4] The selection of an appropriate catalytic system is paramount to achieving high yields and purity, avoiding common side reactions such as protodeboronation and homocoupling.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several catalytic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. This guide will focus on the two most prominent and effective strategies for installing the boronic ester group.
Figure 1: High-level overview of the primary catalytic routes to the target boronic ester.
Section 1: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a robust and widely adopted method for synthesizing boronate esters from organic halides.[5] This reaction involves the palladium-catalyzed cross-coupling of a halide with a boron source, typically bis(pinacolato)diboron (B₂pin₂). The choice of a mild base, such as potassium acetate (KOAc), is critical to prevent premature Suzuki coupling of the newly formed boronate ester with the starting halide.[5]
Causality and Mechanistic Insight
The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the benzylic halide. This is followed by transmetalation with the diboron reagent, where an acetoxy ligand on the palladium center facilitates the transfer of the boryl group due to the high oxophilicity of boron. The final step is reductive elimination, which yields the desired benzylic boronate ester and regenerates the active Pd(0) catalyst. The use of a ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) stabilizes the palladium intermediates and promotes the catalytic cycle.
References
Application Notes and Protocols for Functionalization with 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
Introduction: A Versatile Bifunctional Building Block for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester has emerged as a highly valuable and versatile bifunctional building block. This reagent strategically combines two key chemical motifs: a Boc-protected amine and a boronic acid pinacol ester. This unique combination allows for sequential and orthogonal functionalization, making it an ideal component in the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials.
The boronic acid pinacol ester moiety provides a stable, yet reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. This allows for the facile formation of carbon-carbon bonds, enabling the construction of biaryl and related structures that are prevalent in many biologically active compounds. The pinacol ester offers significant advantages over the free boronic acid, including enhanced stability to air and moisture, which simplifies handling, purification, and storage.
Simultaneously, the N-Boc protected aminomethyl group offers a latent nucleophile that can be unmasked under specific conditions to allow for a second wave of functionalization. The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability under a wide range of reaction conditions and its clean, acid-labile removal. The strategic placement of these two functionalities on a single scaffold opens up a world of possibilities for creating diverse molecular libraries from a common intermediate.
These application notes will provide a comprehensive guide to the use of this compound, with a focus on its application in Suzuki-Miyaura cross-coupling reactions and strategies for orthogonal deprotection and subsequent functionalization.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp2-hybridized carbon atoms. This compound is an excellent coupling partner in these reactions, offering high yields and broad functional group tolerance.
Reaction Principle and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organohalide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the transmetalation step.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of this compound with a variety of aryl halides.
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water (if using aqueous base)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl halide. If using an aqueous base, a biphasic solvent system (e.g., toluene/water) can be employed.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl derivative.
Data Summary: Representative Suzuki-Miyaura Couplings
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 3-Bromopyridine | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 90-98 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (2), XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 75-85 |
Yields are representative and may vary depending on the specific substrate and reaction scale.
Orthogonal Deprotection Strategies
A key advantage of this compound is the ability to selectively deprotect either the Boc group or the pinacol ester, allowing for further, directed functionalization.
Caption: Orthogonal deprotection pathways for the title compound.
Protocol for Selective Boc Deprotection
This protocol describes the selective removal of the Boc protecting group while leaving the boronic acid pinacol ester intact.
Materials and Reagents:
-
N-Boc protected substrate
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the N-Boc protected substrate in anhydrous DCM.
-
Acid Addition: Cool the solution to 0 °C and add TFA (5-10 equivalents) or 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol for Selective Pinacol Ester Deprotection
This protocol outlines the hydrolysis of the pinacol ester to the corresponding boronic acid, preserving the N-Boc protecting group.[1]
Materials and Reagents:
-
Boronic acid pinacol ester substrate
-
Diethanolamine
-
Diethyl ether
-
0.1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Transesterification: Dissolve the boronic acid pinacol ester in diethyl ether. Add diethanolamine (1.1 equivalents) and stir at room temperature. A white precipitate should form within 30 minutes.
-
Isolation of Intermediate: Filter the precipitate, wash with diethyl ether, and dry to obtain the diethanolamine boronate ester.
-
Hydrolysis: Suspend the diethanolamine boronate ester in 0.1 M HCl and stir vigorously at room temperature for 20-30 minutes.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the free boronic acid.
Conclusion
This compound is a powerful and versatile tool for the synthesis of complex organic molecules. Its ability to participate in efficient Suzuki-Miyaura cross-coupling reactions, combined with the potential for orthogonal deprotection of its two functional groups, provides medicinal chemists and materials scientists with a strategic advantage in the design and execution of their synthetic routes. The protocols and data presented herein serve as a guide to harnessing the full potential of this valuable bifunctional building block.
References
Navigating the Cleavage: A Detailed Protocol for the Deprotection of the Boc Group
Introduction: The Indispensable Role of the Boc Protecting Group
In the intricate world of organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals, the strategic use of protecting groups is paramount.[1][2][3] Among these, the tert-butoxycarbonyl (Boc) group stands out as a cornerstone for the protection of amines.[1][2][4] Its widespread adoption is a testament to its remarkable stability across a broad spectrum of reaction conditions, including basic and nucleophilic environments, coupled with its facile and selective removal under acidic conditions.[2][5] This orthogonality to other common protecting groups, such as Fmoc and Cbz, allows for a high degree of synthetic flexibility.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the efficient deprotection of the Boc group, ensuring high yields and product purity.
The Chemistry of Boc Deprotection: An Acid-Catalyzed Cascade
The removal of the Boc group is fundamentally an acid-catalyzed hydrolysis of a carbamate.[6] The mechanism, elegant in its simplicity, proceeds through a well-defined sequence of steps that leverages the inherent stability of the tert-butyl cation.[2][3][7][8]
-
Protonation: The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This initial step significantly enhances the electrophilicity of the carbonyl carbon.[2][3][7][9]
-
Formation of the tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This fragmentation results in the formation of a stable tertiary carbocation, the tert-butyl cation, and a transient carbamic acid intermediate.[2][3][7][10]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[2][3][7][10] This irreversible step drives the reaction to completion.
-
Amine Salt Formation: The liberated free amine is subsequently protonated by the excess acid present in the reaction medium, typically yielding the corresponding amine salt as the final product.[2][3][7]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. BOC Protection and Deprotection [pt.bzchemicals.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester as a Precursor for Advanced Hole Transport Materials in Organic Electronics
Introduction: Strategic Design of Hole Transport Materials through Functionalized Boronic Esters
The advancement of organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs), is intrinsically linked to the molecular engineering of its constituent materials. The Hole Transport Layer (HTL) is a critical component, responsible for the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, thereby ensuring balanced charge recombination and high device efficiency.[1][2] Triarylamine derivatives have emerged as a dominant class of materials for HTLs due to their excellent hole mobility and tunable electronic properties.
This application note details the utility of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester as a versatile building block for the synthesis of novel poly(arylamine)-based hole transport materials. The strategic incorporation of a Boc-protected secondary amine and a stable boronic acid pinacol ester within a single molecule offers a powerful platform for creating well-defined, high-performance conjugated polymers via Suzuki-Miyaura cross-coupling reactions.[3][4] The pinacol ester provides enhanced stability and ease of handling compared to free boronic acids, making it ideal for controlled polymerization processes.[5][6] The Boc protecting group, on the other hand, allows for post-polymerization modification, enabling fine-tuning of the polymer's electronic and physical properties.[7][8]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of polymers derived from this precursor, including detailed experimental protocols and expected performance metrics in OLED devices.
Core Concepts: The Synergy of Boronic Esters and Boc Protection
The efficacy of this compound in the synthesis of advanced organic electronic materials stems from the strategic combination of its key functional groups.
1. The Boronic Acid Pinacol Ester: A Gateway to Conjugated Systems
The boronic acid pinacol ester is a cornerstone of modern organic synthesis, primarily for its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction facilitates the formation of carbon-carbon bonds between the boronic ester and an aryl halide, enabling the construction of extended π-conjugated polymer backbones. The pinacol protecting group on the boronic acid offers several advantages over the free boronic acid:
-
Enhanced Stability: Pinacol esters are less susceptible to degradation and protodeboronation, ensuring a longer shelf life and more consistent reactivity.[5][6]
-
Improved Solubility: The pinacol group often enhances the solubility of the monomer in organic solvents, which is crucial for solution-processable fabrication techniques.
-
Controlled Reactivity: The steric bulk of the pinacol group can influence the kinetics of the cross-coupling reaction, allowing for more controlled polymer growth.[3]
2. The N-Boc-phenylaminomethyl Group: A Tunable Functional Moiety
The N-Boc-phenylaminomethyl group serves a dual purpose. The tertiary amine core is a well-established hole-transporting moiety. The tert-butoxycarbonyl (Boc) protecting group is a robust yet readily cleavable protecting group for the secondary amine.[7][8] This feature allows for a two-stage approach to material design:
-
Initial Polymerization: The Boc group is stable under the conditions of the Suzuki-Miyaura coupling, allowing for the formation of a well-defined, soluble, and processable polymer.
-
Post-Polymerization Deprotection: The Boc group can be removed under mild acidic conditions after polymerization.[7][9][10] This deprotection reveals a reactive secondary amine on the polymer side chain, which can be further functionalized to fine-tune the material's properties, such as its energy levels (HOMO/LUMO), solubility, and morphology.
Experimental Protocols
Part 1: Synthesis of a Representative Hole Transport Polymer via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a poly(arylamine) using this compound and a suitable dihalo-aromatic comonomer. For this example, we will use 9,9-dioctyl-2,7-dibromofluorene as the comonomer, a common building block for blue-emitting conjugated polymers.
Materials:
-
This compound
-
9,9-dioctyl-2,7-dibromofluorene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Deionized Water
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere reactions
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere of argon or nitrogen, combine this compound (1.05 equivalents) and 9,9-dioctyl-2,7-dibromofluorene (1.00 equivalent).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (0.01 equivalents) and P(o-tol)₃ (0.04 equivalents) in anhydrous toluene.
-
Polymerization: To the monomer mixture, add anhydrous toluene and anhydrous DMF (typically in a 4:1 ratio). Add an aqueous solution of K₂CO₃ (2 M, 4 equivalents). Degas the mixture by bubbling with argon for 30 minutes.
-
Reaction Initiation: Add the catalyst solution to the monomer mixture and heat the reaction to 90-100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the polymerization by taking small aliquots and analyzing them by GPC to track the increase in molecular weight. The reaction is typically complete within 24-48 hours.
-
Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the polymer and wash it with methanol and acetone.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with acetone to remove any remaining oligomers and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.
Diagram of Suzuki-Miyaura Polymerization Workflow:
Caption: Workflow for Suzuki-Miyaura polymerization.
Part 2: Post-Polymerization Boc Deprotection
This protocol outlines the removal of the Boc protecting group from the synthesized polymer to unmask the secondary amine functionality.
Materials:
-
Boc-protected poly(arylamine)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triethylamine
-
Methanol
-
Deionized water
Procedure:
-
Dissolution: Dissolve the Boc-protected polymer in DCM.
-
Deprotection: Cool the solution to 0 °C and add TFA dropwise (typically 20-50% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by FTIR spectroscopy, looking for the disappearance of the Boc-carbonyl stretch.
-
Neutralization: Slowly add triethylamine to neutralize the excess TFA.
-
Precipitation: Precipitate the deprotected polymer by adding the solution to a large volume of methanol.
-
Purification: Filter the polymer and wash it thoroughly with deionized water and methanol to remove any salts.
-
Drying: Dry the final deprotected polymer under vacuum.
Diagram of Boc Deprotection Workflow:
Caption: Workflow for post-polymerization Boc deprotection.
Part 3: OLED Device Fabrication and Characterization
This protocol provides a general method for fabricating a multilayer OLED using the synthesized polymer as the hole transport layer.
Device Architecture: ITO / PEDOT:PSS / Synthesized HTL / Emissive Layer (e.g., Alq₃) / LiF / Al
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized Hole Transport Polymer
-
Emissive material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes.
-
PEDOT:PSS Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
HTL Deposition: Dissolve the synthesized hole transport polymer in a suitable organic solvent (e.g., chlorobenzene) and spin-coat it on top of the PEDOT:PSS layer. Anneal the film at an optimized temperature to remove the solvent.
-
Emissive Layer Deposition: Transfer the substrate to a thermal evaporator and deposit the emissive layer (e.g., Alq₃) at a controlled rate under high vacuum (<10⁻⁶ Torr).
-
Cathode Deposition: Subsequently, deposit a thin layer of LiF followed by a thicker layer of Al as the cathode without breaking the vacuum.
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence (EL) spectrum of the device.
Data Presentation and Expected Performance
The performance of the synthesized hole transport material will depend on the specific comonomer used and the final polymer properties. However, based on analogous poly(arylamine) systems, the following table provides a representative set of expected properties and performance metrics.
| Property | Expected Value/Range | Characterization Technique |
| Molecular Weight (Mn) | 10 - 50 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temp. (Tg) | 120 - 180 °C | Differential Scanning Calorimetry (DSC) |
| HOMO Energy Level | -5.2 to -5.6 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -2.0 to -2.4 eV | CV and UV-Vis Spectroscopy |
| Hole Mobility | 10⁻⁵ to 10⁻³ cm²/Vs | Time-of-Flight (ToF) |
| OLED Turn-on Voltage | 3.0 - 5.0 V | J-V-L Measurement |
| Maximum Luminance | > 5,000 cd/m² | J-V-L Measurement |
| Maximum External Quantum Eff. | 3 - 7 % | EQE Measurement |
Note: The HOMO/LUMO energy levels are crucial for efficient charge injection and must be well-aligned with the work function of the anode and the energy levels of the adjacent emissive layer. The hole mobility directly impacts the current-carrying capacity of the HTL.
Conclusion and Future Outlook
This compound is a highly valuable and versatile monomer for the synthesis of advanced hole transport materials. Its unique combination of a stable boronic acid pinacol ester for controlled polymerization and a Boc-protected amine for post-functionalization offers a wide scope for molecular design and property tuning. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and device integration of polymers derived from this precursor.
Future research directions could explore the impact of different comonomers on the polymer's properties, as well as the development of novel functionalization strategies for the deprotected amine. The insights gained from such studies will undoubtedly contribute to the development of next-generation OLEDs with enhanced efficiency, stability, and color purity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.rit.edu [repository.rit.edu]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
Welcome to the technical support guide for 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester (CAS No. 1073371-71-7). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic strategies.
Introduction to the Reagent
This compound is a valuable building block in modern organic synthesis, primarily utilized in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its structure incorporates a stable boronic acid pinacol ester for coupling, a Boc-protected secondary amine, and a benzylic linker, making it ideal for introducing a protected anilinomethylphenyl moiety into complex molecules.
While robust, its multi-functional nature can present specific challenges. This guide addresses the most frequently encountered issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
FAQ 1: Protodeboronation—The Disappearing Boron
Question: I'm running a Suzuki-Miyaura coupling and my primary byproduct is N-Boc-N-phenyl-p-toluidine (the protonated version of my starting material). What is causing this protodeboronation, and how can I minimize it?
Answer: This is the most common side reaction for arylboronic acids and their esters. Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond. The pinacol ester is generally more resistant to this process than the free boronic acid, but it is not immune, especially under typical Suzuki conditions.
Mechanistic Insight: The reaction proceeds through two primary pathways: direct protodeboronation of the ester and a more common pre-hydrolysis pathway.[1][2] Under the basic, often aqueous, conditions of a Suzuki coupling, the pinacol ester can first hydrolyze to the corresponding arylboronic acid. The boronic acid then forms a more reactive boronate anion ([ArB(OH)3]−), which is susceptible to ipso-protonation by a proton source (like water), leading to the undesired byproduct.[3][4]
Solutions & Protocol Adjustments:
-
Strictly Anhydrous Conditions: While some Suzuki protocols benefit from a small amount of water, excess water significantly accelerates the hydrolysis-protodeboronation pathway.
-
Action: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly. Handle reagents under an inert atmosphere (Argon or Nitrogen).
-
-
Base Selection is Critical: Strong bases, particularly hydroxides (e.g., NaOH, KOH), are known to aggressively promote protodeboronation.
-
Action: Switch to milder or non-aqueous bases. Potassium phosphate (K₃PO₄) is an excellent choice for many challenging couplings. Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) are also highly effective alternatives.
-
-
Lower Reaction Temperature: Higher temperatures can increase the rate of decomposition.
-
Action: Attempt the reaction at the lowest temperature that still permits efficient catalytic turnover. For many systems, 60–80 °C is a good starting point to re-evaluate.
-
-
Reagent Stoichiometry:
-
Action: Use a slight excess of the boronic ester (e.g., 1.2–1.5 equivalents) relative to the limiting electrophile. This can help compensate for minor decomposition and drive the productive coupling to completion.
-
FAQ 2: Oxidation—Unwanted Phenol Formation
Question: My reaction mixture contains a significant amount of a phenolic byproduct, likely from the oxidation of the C-B bond. How can I prevent this?
Answer: The carbon-boron bond in boronic esters is susceptible to oxidation, yielding a phenol.[5][6] While this transformation is synthetically useful in other contexts (the Brown oxidation), it is a problematic side reaction in cross-coupling.[7] This is typically caused by dissolved oxygen in the reaction mixture or, less commonly, by peroxide impurities in solvents like THF or dioxane.
Solutions & Protocol Adjustments:
-
Thorough Degassing: This is the most critical step to prevent oxidation.
-
Action: Before adding the palladium catalyst, thoroughly degas your reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective for removing dissolved oxygen. Alternatively, sparging the solvent with argon or nitrogen for 20–30 minutes is a suitable method.
-
-
Solvent Purity:
-
Action: Use high-purity, peroxide-free solvents. If using ethereal solvents like THF or Dioxane, ensure they are freshly distilled or passed through an alumina plug to remove peroxides.
-
-
Inert Atmosphere:
-
Action: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
-
FAQ 3: Boc-Group Integrity
Question: I am concerned about the stability of the N-Boc protecting group under my Suzuki coupling conditions. Could the base be cleaving it?
Answer: This is a valid concern, but in most cases, unfounded. The tert-butyloxycarbonyl (Boc) group is specifically designed to be stable to the basic and nucleophilic conditions used in Suzuki-Miyaura reactions.[8][9] Its removal requires acidic conditions (e.g., TFA, HCl), which generate a stable tert-butyl cation.[10]
Mechanistic Rationale: Base-catalyzed hydrolysis of a carbamate is significantly slower than that of an ester because the nitrogen lone pair delocalizes into the carbonyl, making it less electrophilic.[10] The bases typically used in Suzuki couplings (carbonates, phosphates) are not strong enough to promote this cleavage.
When to Be Cautious:
-
Acidic Workup: Do not use strongly acidic conditions during the aqueous workup if you wish to retain the Boc group. A neutral or slightly basic wash (e.g., saturated NaHCO₃ solution) is recommended.
-
Lewis Acids: While not standard in Suzuki couplings, be aware that certain Lewis acids can facilitate Boc-group cleavage.
If you suspect deprotection, the resulting free secondary amine is often a fluorescent, polar compound easily detectable by TLC and LC-MS. However, under standard protocols, this is a very unlikely side reaction.[11]
Visual Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting common issues with Suzuki-Miyaura reactions involving this reagent.
Caption: A decision tree for troubleshooting Suzuki-Miyaura coupling reactions.
Competing Reaction Pathways
The diagram below illustrates the desired catalytic cycle versus the off-cycle protodeboronation pathway.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of Products from 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester. As Senior Application Scientists, we have designed this resource to combine technical accuracy with practical, field-proven insights to help you navigate common challenges and optimize your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when working with this versatile building block, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Q1: What are the most common impurities I should expect after a Suzuki-Miyaura coupling reaction?
A: The impurity profile can vary, but typically includes several key species arising from side reactions or unconsumed reagents. The most common are:
-
Homocoupled Boronic Ester: A dimer of your starting boronic ester, forming a biphenyl species. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1]
-
Protodeboronated Starting Material: The boronic ester group is replaced by a hydrogen atom, yielding N-Boc-4-methyl-N-phenylaniline. This side reaction is often accelerated in basic, aqueous conditions.[1][2][3][4]
-
Unreacted Starting Materials: Residual this compound and the corresponding aryl halide coupling partner.
-
Boronic Acid: Hydrolysis of the pinacol ester during aqueous workup can generate the corresponding boronic acid, which is significantly more polar and may streak on silica gel.[5]
-
Catalyst Residues: Residual palladium catalyst (often as palladium black) and degraded phosphine ligands (e.g., triphenylphosphine oxide).[4][6]
Q2: How stable is the N-Boc protecting group under typical Suzuki-Miyaura reaction conditions?
A: The tert-butyloxycarbonyl (Boc) group is generally stable to the basic conditions used in most Suzuki couplings (e.g., K₂CO₃, K₃PO₄, NaHCO₃).[7] However, it is sensitive to acid.[8] Issues can arise under certain circumstances:
-
Prolonged High Temperatures: Extended reaction times at temperatures exceeding 100-110 °C can sometimes lead to thermal degradation or partial deprotection.
-
Biphasic Conditions: While the Boc group itself is base-stable, some complex reaction mixtures or prolonged heating in certain solvent systems might lead to unexpected deprotection, although this is uncommon with standard protocols.[9][10] If deprotection is observed, it is critical to analyze the reaction conditions, as it may indicate an unexpected pH shift or a side reaction with another component.
Q3: My boronic ester-containing compounds are streaking or degrading on my silica gel column. What can I do?
A: This is a well-documented issue. Boronic acids and their esters can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to over-adsorption, streaking, or even decomposition.[11][12]
-
Expert Recommendation: A highly effective solution is to use boric acid-impregnated silica gel for column chromatography. This suppresses the Lewis acidity of the silica surface, minimizing unwanted interactions and improving the recovery and resolution of your compound.[12] Alternatively, using neutral alumina as the stationary phase can also be an effective strategy for purifying sensitive boronic esters.[13]
Q4: How do I effectively remove residual palladium catalyst and phosphine oxides from my product?
A: These impurities can often complicate purification.
-
Palladium Black: After the reaction, a filtration step through a pad of Celite® is highly effective at removing insoluble palladium black.[6] This should be done before the main aqueous workup.
-
Phosphine Oxides (e.g., TPPO): These can be challenging as they often have polarities similar to the desired product. If standard chromatography fails, consider a solvent system with different selectivity (e.g., DCM/Methanol or Toluene/Acetone). In some cases, specific extraction techniques or precipitation can be employed. For very nonpolar products, precipitating the product from a solvent like hexane can sometimes leave the more polar phosphine oxide in solution.
Visual Workflow: General Purification Strategy
The following diagram outlines a standard, logical workflow for proceeding from a crude reaction mixture to a purified final product.
Caption: A standard workflow for purifying Suzuki coupling products.
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues encountered during purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of Product and Starting Aryl Halide | The polarity of the product and the starting halide are very similar in the chosen solvent system. | 1. Optimize Chromatography: Change the solvent system to alter selectivity. Systems like Dichloromethane/Methanol or Toluene/Acetone can provide different separation profiles than standard Hexane/Ethyl Acetate.[14] 2. Drive Reaction to Completion: Ensure the reaction has gone to completion to consume the starting halide. Consider adding a fresh portion of catalyst or extending the reaction time. 3. Recrystallization: If the product is crystalline, this can be an excellent method to separate it from the likely more soluble starting material.[15] |
| Low Mass Recovery After Column Chromatography | 1. Over-adsorption: The product or boron-containing impurities are irreversibly binding to the silica gel.[12] 2. Product is Volatile: The product may be partially lost during concentration under high vacuum. | 1. Use Modified Silica: Employ boric acid-treated silica gel or neutral alumina to prevent adsorption of boron-containing species.[12][13] 2. Gentle Concentration: Remove solvent using a rotary evaporator at moderate temperature and pressure. Avoid using a high-vacuum pump for extended periods if volatility is suspected. |
| A New, Highly Polar Spot Appears on TLC (Rf ~0) | The Boc group has been cleaved, generating a free amine. The free amine is basic and interacts very strongly with acidic silica gel. | 1. Confirm Identity: Use LC-MS to confirm the mass of the new spot corresponds to the deprotected product. 2. Modify Workup: If deprotection is happening during an acidic workup, switch to a neutral or basic wash. 3. Purification: To purify the desired Boc-protected product, run the column as usual. The highly polar deprotected amine will remain at the baseline. If the deprotected amine is the desired product, elute with a more polar system containing a small amount of base (e.g., 1% triethylamine in DCM/Methanol) to elute it from the column. |
| Product is an Oil and Won't Solidify | 1. Residual Solvent: Trace amounts of solvent are preventing crystallization. 2. Amorphous Nature: The product may be intrinsically non-crystalline or an amorphous solid. 3. Impurities: Small amounts of impurities are inhibiting crystal lattice formation. | 1. High-Vacuum Drying: Dry the oil under high vacuum for several hours, possibly with gentle heating (40-50 °C), to remove all residual solvent.[16] 2. Trituration: Attempt to induce solidification by stirring the oil with a non-polar solvent in which it is insoluble (e.g., hexane or pentane). 3. Re-purify: If impurities are suspected, re-purify a small amount by preparative TLC or HPLC to obtain a seed crystal, which can then be used to induce crystallization of the bulk material.[17] |
Visual Guide: Troubleshooting Purification Issues
This decision tree can help you diagnose problems based on analytical data.
Caption: A decision tree for troubleshooting reaction outcomes.
Experimental Protocols
Protocol 1: Standard Post-Suzuki Reaction Workup
This protocol is designed to remove inorganic salts and the bulk of the palladium catalyst.
-
Cool and Quench: Cool the reaction mixture to room temperature. If necessary, quench any reactive species by slowly adding water or saturated aqueous NH₄Cl.
-
Filter Catalyst: Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Filter the suspension through a short pad of Celite® to remove the precipitated palladium black. Wash the pad with additional solvent.[6]
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and saturated aqueous brine (1x). This removes water-soluble bases and salts.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This is the primary method for separating the desired product from organic-soluble impurities.[18][19]
-
Select Stationary Phase: For most applications, standard silica gel (40-63 µm) is sufficient. If issues with streaking or low recovery are observed, prepare boric acid-impregnated silica gel by making a slurry of silica gel in a 1% boric acid aqueous solution, then drying thoroughly in an oven.[12]
-
Determine Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives the desired product an Rf value of ~0.2-0.3.
-
Starting Point: A gradient of Hexane and Ethyl Acetate (e.g., 0% to 50% Ethyl Acetate) is effective for many biaryl products.
-
Alternative Systems: For better separation, consider Dichloromethane/Methanol or Toluene/Acetone.
-
-
Pack and Load: Pack the column with the chosen stationary phase using the eluent. Dissolve the crude product in a minimal amount of solvent (preferably the eluent) and load it onto the column. For less soluble materials, dry-loading onto a small amount of silica gel is recommended.
-
Elute and Collect: Run the column using gentle air pressure. Collect fractions and monitor them by TLC to identify and combine those containing the pure product.
Table 1: Suggested Solvent Systems for Flash Chromatography
| Expected Product Polarity | Starting Eluent System (v/v) | Gradient To | Notes |
| Low (Nonpolar) | 100% Hexane | 90:10 Hexane/EtOAc | Ideal for products with minimal polar functional groups. |
| Medium | 95:5 Hexane/EtOAc | 60:40 Hexane/EtOAc | Standard for typical biaryl products from Suzuki couplings.[6] |
| High (Polar) | 100% Dichloromethane | 95:5 DCM/Methanol | Effective for products containing more polar groups (e.g., free amines or hydroxyls). |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. orgsyn.org [orgsyn.org]
Technical Support Center: 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
Welcome to the technical support center for 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction: Understanding the Molecule's Dual Sensitivity
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its utility stems from the presence of two key functional groups: a Boc-protected amine and a boronic acid pinacol ester. However, the stability of this compound is inherently linked to the lability of these two moieties under specific conditions. This guide will address the primary stability concerns—hydrolysis and protodeboronation of the boronic ester, and the acid-sensitivity of the Boc-protecting group—providing you with the expertise to anticipate and mitigate these issues.
Part 1: Troubleshooting Guide & FAQs
I. Handling and Storage
Question: What are the optimal storage and handling conditions for this compound to ensure its long-term stability?
Answer:
Proper storage and handling are critical to prevent premature degradation of the compound. The primary concerns are moisture and temperature.
-
Storage: The compound should be stored in a cool, dry place. A desiccator at room temperature or a refrigerator (2-8°C) is recommended. The container must be tightly sealed to prevent the ingress of atmospheric moisture.[1]
-
Handling: When handling the reagent, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon), especially if the container will be opened and closed multiple times. Use dry solvents and glassware for all your experiments.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or cool, dry place | Minimizes thermal decomposition. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents hydrolysis from atmospheric moisture. |
| Container | Tightly sealed | Protects from moisture and oxygen.[1] |
II. Stability During Suzuki-Miyaura Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction is giving low yields. I suspect the boronic ester is degrading. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura coupling reactions involving this reagent often point to two main side reactions: hydrolysis and protodeboronation.
1. Hydrolysis of the Pinacol Ester:
The pinacol ester can hydrolyze back to the corresponding boronic acid, especially in the presence of water. While the boronic acid is often the active species in the catalytic cycle, its premature formation and potential for other side reactions can be problematic. The formation of pinacol boronate esters is an intrinsically reversible process in the presence of water or alcohols.
-
Troubleshooting:
-
Solvent Choice: Ensure you are using dry, degassed solvents. If an aqueous base is required, minimize the amount of water and ensure vigorous stirring to maintain a well-mixed biphasic system.[2]
-
Reaction Time: Extended reaction times can increase the extent of hydrolysis. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
-
2. Protodeboronation:
This is a significant side reaction where the C-B bond is cleaved, and the boronic ester group is replaced by a hydrogen atom.[3][4] This can be exacerbated by:
-
Strong Bases: The use of strong bases, particularly in aqueous media, can accelerate protodeboronation.[2]
-
Elevated Temperatures: Higher temperatures can promote this side reaction.
-
Catalyst Choice: Some palladium catalysts can promote protodeboronation to a greater extent than others.
-
Troubleshooting:
-
Base Selection: Switch to a milder base. For instance, instead of NaOH or KOH, consider using K₂CO₃, Cs₂CO₃, or KF.[2]
-
Anhydrous Conditions: If possible, switch to anhydrous reaction conditions to minimize the proton source for this side reaction.[2]
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
III. Stability of the Boc-Protecting Group
Question: I am concerned about the stability of the Boc group during my reaction or workup. Under what conditions is it likely to be cleaved?
Answer:
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[5][6] It is generally stable to basic and nucleophilic conditions.[6]
-
Acidic Conditions: The Boc group will be cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] Even milder acidic conditions, if prolonged or at elevated temperatures, can lead to deprotection.
-
Troubleshooting during Workup: If an acidic wash is necessary, use a dilute, weak acid and perform the extraction quickly at low temperatures. Neutralize the organic layer immediately afterward.
-
-
Thermal Stability: While thermal deprotection of Boc groups is possible, it typically requires high temperatures (often above 150°C).[7][8] Standard reaction conditions for Suzuki coupling (e.g., 80-110°C) are generally not high enough to cause significant thermolytic cleavage.[2][9]
IV. Purification and Analysis
Question: I am having difficulty purifying the compound by silica gel chromatography. It seems to be degrading on the column. What can I do?
Answer:
Standard silica gel chromatography can be problematic for boronic acids and their esters due to the Lewis acidic nature of silica, which can lead to degradation or strong adsorption.
-
Recommended Protocol: Boric Acid-Impregnated Silica Gel A method has been developed that involves impregnating the silica gel with boric acid, which reduces the Lewis basicity of the silica and minimizes over-adsorption of the boronic ester.[10]
Step-by-Step Protocol:
-
Prepare a solution of boric acid in a suitable solvent (e.g., methanol).
-
Create a slurry of silica gel in this solution.
-
Evaporate the solvent to obtain the boric acid-impregnated silica gel.
-
Pack the column with this modified silica and proceed with your standard elution protocol.
-
Question: My RP-HPLC analysis shows multiple peaks, and the peak for my compound is smaller than expected. How can I get an accurate purity assessment?
Answer:
The instability of pinacol boronate esters during typical reversed-phase HPLC analysis is a known issue, often due to on-column hydrolysis.[11][12][13][14]
-
Troubleshooting HPLC Analysis:
-
Aprotic Diluent: Prepare your sample in a non-aqueous, aprotic solvent like acetonitrile.[12]
-
Mobile Phase pH: Using a highly basic mobile phase (e.g., pH 12.4) can help to stabilize the boronate ester on the column.[11]
-
Column Choice: Columns with low silanol activity, such as Waters XTerra MS C18, have been shown to minimize on-column hydrolysis.[13][14][15] The stationary phase has a significant influence on the rate of hydrolysis.[13][15]
-
Temperature: While a minor factor, keeping the column temperature controlled and not excessively high can be beneficial.[13][15]
-
| Parameter | Standard Condition (Problematic) | Optimized Condition (Recommended) |
| Sample Diluent | Acetonitrile/Water | 100% Acetonitrile or other aprotic solvent[12] |
| Mobile Phase | Acidic (e.g., with formic acid) | Neutral or highly basic (pH > 10)[11] |
| Stationary Phase | Standard Silica C18 | Low silanol activity C18 column[13][14][15] |
Part 2: References
-
Wikipedia. Boronic acid.
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids.
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study.
-
PubMed. Strategies for the analysis of highly reactive pinacolboronate esters.
-
Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study.
-
ChemicalBook. 4-(N-Boc-amino)phenylboronic acid pinacol ester - Safety Data Sheet.
-
ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters.
-
Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature.
-
National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?
-
ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
-
PubMed. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
Journal of the American Chemical Society. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
ChemicalBook. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6.
-
Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
-
Semantic Scholar. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.
-
Ingenta Connect. accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.
-
ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
-
RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid.
-
Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
ResearchGate. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH.
-
The Royal Society of Chemistry. Supporting Information 22-01-15.
-
Thermolytic Deprotection of N-Boc Groups.
-
Wikipedia. tert-Butyloxycarbonyl protecting group.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Sigma-Aldrich. 4-(N-Boc-amino)phenylboronic acid pinacol ester 97 330793-01-6.
-
ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates.
-
The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information.
-
Reddit. Struggling with Suzuki Reaction : r/Chempros.
-
ResearchGate. How can I solve my problem with Suzuki coupling?
-
Sigma-Aldrich. 4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester AldrichCPR.
-
AKSci. 832114-05-3 3-(N-Boc-aminomethyl)phenylboronic acid pinacol ester AKSci X2280.
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection - Wordpress.
-
Google Patents. US20100311968A1 - Deprotection of boc-protected compounds.
References
- 1. 4-(N-Boc-amino)phenylboronic acid pinacol ester - Safety Data Sheet [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 15. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Optimizing Suzuki Reactions with 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction involving the sterically demanding and functionally rich substrate, 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester . Our goal is to move beyond generic advice and provide a causative understanding of the challenges you may face, enabling you to develop robust and high-yielding protocols.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses specific issues encountered during experiments in a question-and-answer format.
Section 1: Low or No Product Yield
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the first critical parameters I should investigate?
A1: When a Suzuki coupling fails to proceed, a systematic evaluation of the core reaction components is the most effective troubleshooting approach. The unique structure of your boronic ester, featuring a bulky pinacol group, an N-Boc protected amine, and an electron-rich phenyl ring, presents specific challenges to the catalytic cycle.
Initial Diagnostic Checklist:
-
Catalyst System (Palladium Source & Ligand): The combination of steric hindrance and potential for nitrogen-coordination from your substrate can inhibit less active catalyst systems. Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Expert Insight: The rate-limiting step is often oxidative addition or reductive elimination. Sterically hindered substrates require bulky, electron-rich phosphine ligands to accelerate these steps.[1][2] These ligands stabilize the palladium center and promote the formation of the active monoligated Pd(0) species.
-
Recommendation: Switch to a modern, highly active catalyst system. Buchwald-type ligands paired with a suitable palladium precatalyst are the industry standard for challenging couplings.[3] Consider screening catalysts like XPhos Pd G3 or SPhos Pd G2.
-
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) and degradation of phosphine ligands.
-
Recommendation: Ensure your reaction vessel and solvents are rigorously degassed. A common method is to subject the solvent to several "freeze-pump-thaw" cycles or to sparge with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[4] Assemble your reaction under a positive pressure of inert gas.
-
-
Base Selection and Activation: The base is not merely a spectator; it is critical for activating the boronic ester.[5] The generally accepted mechanism involves the formation of a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates transmetalation.[6][7]
-
Expert Insight: Pinacol esters are more stable than boronic acids and their hydrolysis to the active boronic acid species is often a prerequisite for transmetalation.[8] This hydrolysis is base-mediated and requires water. An anhydrous system with a base like K₃PO₄ may be sluggish because the mechanism for boronate formation is inefficient without a proton source.
-
Recommendation: Use a moderately strong base like K₃PO₄ or Cs₂CO₃ in a solvent system containing a small amount of water (e.g., Dioxane/H₂O 10:1).[9]
-
-
Reagent Purity: Ensure all reagents, especially the aryl halide and the boronic ester, are pure and dry. The base should be finely powdered to maximize surface area and reactivity.
Q2: I've confirmed my setup is inert and my catalyst is active, but my yield is still poor. I suspect protodeboronation is consuming my boronic ester. How can I identify and minimize this side reaction?
A2: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a primary decomposition pathway for boronic acids and esters, particularly for electron-rich or sterically hindered systems.[4][10]
Identifying Protodeboronation: The most direct way to confirm this side reaction is to monitor the reaction mixture by LC-MS or GC-MS. You should look for a mass corresponding to the protodeboronated starting material: N-Boc-N-phenyl-p-toluidine .
Strategies to Minimize Protodeboronation:
-
Maximize the Rate of Coupling: The fundamental strategy is to ensure the rate of the desired Suzuki coupling is significantly faster than the rate of protodeboronation. This is achieved by using a highly active catalyst system as discussed in Q1.[10]
-
Choice of Base: While a base is necessary, harsh conditions can accelerate C-B bond cleavage.
-
Expert Insight: The mechanism of protodeboronation is often base-catalyzed.[10] Strong bases in aqueous media can readily promote this side reaction.
-
Recommendation: Avoid strong hydroxide bases (NaOH, KOH). Screen milder inorganic bases like K₃PO₄, Cs₂CO₃, or even potassium fluoride (KF) under anhydrous conditions.[4]
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times provide more opportunity for decomposition.
-
Recommendation: Once you have an active catalyst system, try to run the reaction at the lowest temperature that provides a reasonable rate (e.g., 70-90 °C). Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged heating.[4]
-
Q3: Could the N-Boc protecting group or the adjacent nitrogen be causing issues with the catalyst?
A3: Yes, this is a valid concern. The nitrogen atom in the aminomethyl linker, even with the bulky Boc group, can act as a Lewis base and coordinate to the palladium center. This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes.[11]
-
Expert Insight: Nitrogen-containing heterocycles are known to be challenging substrates in Suzuki couplings for this reason. While your substrate is not a heterocycle, the proximate nitrogen can have a similar inhibitory effect.[11]
-
Troubleshooting Steps:
-
Use a High Ligand:Palladium Ratio: Increasing the concentration of the phosphine ligand can help outcompete the substrate's nitrogen for coordination sites on the palladium. Try a 2:1 or even 3:1 L:Pd ratio.
-
Select a More Robust Ligand: Bulky, electron-rich ligands (e.g., XPhos, RuPhos) form very stable complexes with palladium that are less susceptible to displacement by other Lewis bases. This is another strong reason to employ modern catalyst systems.[3]
-
Section 2: Common Side Reactions
Q4: My reaction works, but I'm observing a significant amount of a homocoupled byproduct from my boronic ester. What causes this and how can I prevent it?
A4: The formation of a biaryl product derived from the coupling of two molecules of your boronic ester is a common side reaction known as homocoupling.[12] This process is typically driven by the presence of an oxidant (often trace oxygen) in the reaction mixture.
-
Causality: The Pd(0) catalyst can be oxidized by O₂ to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic ester, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).
-
Preventative Measures:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. As detailed in Q1, ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere from start to finish.
-
Use High-Purity Palladium Precatalysts: Some older palladium sources, like Pd(OAc)₂, can contain oxidizing impurities. Using well-defined precatalysts (e.g., palladacycles like XPhos Pd G3) can provide a cleaner reaction profile.[1]
-
Slow Addition: In some cases, slowly adding the boronic ester to the reaction mixture via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway relative to the desired cross-coupling.[9]
-
Q5: My mass spec analysis shows that the N-Boc group has been partially or fully cleaved. Why did this happen and what should I change?
A5: While the N-Boc group is generally stable under many basic Suzuki conditions, it is not completely inert and can be cleaved under sufficiently harsh conditions.[13]
-
Causality: The combination of a strong base, high temperatures (>100-110 °C), and/or prolonged reaction times can lead to the hydrolysis or thermal decomposition of the tert-butyloxycarbonyl group.[13] Protic solvents (water, alcohols) can also facilitate this cleavage in the presence of a strong base.
-
Troubleshooting Steps:
-
Screen Milder Bases: This is the most effective solution. If you are using a strong base like K₃PO₄ and observing deprotection, switch to a milder option such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[13]
-
Reduce Reaction Temperature: Operate at the lowest effective temperature for the coupling.
-
Minimize Reaction Time: Monitor the reaction progress and quench it as soon as it reaches completion.
-
Visualizations & Workflows
Troubleshooting Flowchart for Low Yield
The following diagram outlines a logical decision-making process for addressing low-yield Suzuki reactions with this specific substrate.
Caption: Decision-making flowchart for troubleshooting low yield.
Suzuki Catalytic Cycle: Potential Failure Points
This diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting steps that are particularly challenging for this compound.
Caption: Suzuki cycle showing key steps and potential side reactions.
Data & Protocols
Table 1: Recommended Starting Conditions for Parameter Screening
| Parameter | Recommended Starting Point | Alternative Options for Screening | Rationale |
| Catalyst | XPhos Pd G3 (1-2 mol%) | SPhos Pd G2, RuPhos Pd G3 | Bulky, electron-rich ligands are essential for coupling sterically hindered substrates.[2][3] |
| Aryl Halide | 1.0 equiv | - | Limiting reagent. |
| Boronic Ester | 1.2 - 1.5 equiv | 2.0 equiv | Excess boronic ester drives the reaction to completion and compensates for potential decomposition. |
| Base | K₃PO₄ (2.0 - 3.0 equiv) | Cs₂CO₃, K₂CO₃ | Balances sufficient basicity for activation with minimizing side reactions like protodeboronation and N-Boc cleavage.[4][13] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene / H₂O (10:1), 2-MeTHF / H₂O (10:1) | Aprotic solvent with water to aid base solubility and facilitate pinacol ester hydrolysis.[14] |
| Temperature | 80 - 100 °C | 70 °C, 110 °C | Start at a moderate temperature to balance reaction rate against thermal decomposition. |
| Concentration | 0.1 M | 0.05 M, 0.2 M | A standard concentration that usually works well for bimolecular reactions. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically (e.g., every hour) by quickly removing the septum, inserting a syringe, and immediately re-purging with inert gas.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[15][16]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. scilit.com [scilit.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions Involving Boronic Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into troubleshooting failed cross-coupling reactions involving boronic esters. As your dedicated application scientist, my goal is to move beyond simple procedural lists and explain the causality behind common failures, empowering you to optimize your synthetic strategies with confidence.
Introduction: The Dual Nature of Boronic Esters
Boronic esters, particularly pinacol (Bpin) and N-methyliminodiacetic acid (MIDA) esters, are lauded for their enhanced stability compared to boronic acids.[1][2] This stability offers a longer shelf life and simplifies handling.[1] However, they are not inert. The very nature of a successful cross-coupling reaction requires the activation of the C-B bond, a process that can also expose the molecule to degradation pathways. Understanding the equilibrium between stability and reactivity is the cornerstone of troubleshooting.
Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common initial points of failure.
Q1: My Suzuki-Miyaura reaction has stalled or shows very low conversion. Where do I start?
A1: A stalled reaction is often a sign of an issue with one of the core components of the catalytic cycle. Before diving into complex optimization, perform these initial checks:
-
Reagent Integrity:
-
Boronic Ester Quality: While more stable than acids, esters can degrade.[3] The primary pathway is hydrolysis back to the boronic acid and diol, especially if exposed to moisture during storage.[4] Always use a fresh, high-purity ester.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands are sensitive to oxygen.[3] Ensure they have been stored under an inert atmosphere. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), confirm your conditions are suitable for its reduction to the active Pd(0) species.[5]
-
Base and Solvent Purity: Use anhydrous, degassed solvents. Oxygen can deactivate the catalyst, and water can be a proton source for protodeboronation.[3] Ensure your base is finely powdered and of high purity.[5]
-
-
Reaction Environment:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[3][6] Ensure your reaction vessel was properly purged with argon or nitrogen. This can be done by evacuating and backfilling the sealed flask multiple times (3x cycle is standard).[3]
-
Q2: I'm observing a significant amount of a side product that corresponds to the protonated version of my starting material (protodeboronation). What's causing this and how can I stop it?
A2: Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a major competing side reaction and a frequent cause of low yields.[7][8] It is particularly problematic for electron-deficient or heteroaromatic boronic esters.[3][9]
The cause is the cleavage of the C-B bond by a proton source, a reaction often accelerated by heat and base.[8]
Mitigation Strategies:
-
Choice of Base: The base is crucial for activating the boronic ester for transmetalation, but harsh bases can promote protodeboronation.[10]
-
Control of Water: While some Suzuki protocols use aqueous bases to facilitate boronate formation, excess water provides a ready source of protons.[11]
-
Temperature and Reaction Time: Higher temperatures accelerate protodeboronation.[8][13]
-
Action: Run the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling. If a highly active catalyst is used, it may be possible to lower the temperature significantly.[8]
-
-
Use a More Stable Boron Reagent: The most robust solution is often to use a boron derivative designed for slow release of the active boronic acid.
Q3: My boronic ester seems to be decomposing on the silica gel column during purification. How can I purify it safely?
A3: This is a very common problem. The acidic nature of standard silica gel can catalyze the hydrolysis of boronic esters, leading to significant product loss.[15] Pinacol esters, while more stable than boronic acids, can still be challenging to purify via standard chromatography.[16]
Purification Solutions:
-
Use a More Stable Ester: MIDA boronates are known to be highly stable to silica gel chromatography.[15] Novel esters, like the 1,1,2,2-tetraethylethylethylene glycol ester (Epin), have also been specifically designed for enhanced stability on silica gel.[16][17]
-
Neutralize the Silica: You can passivate the silica gel.
-
Action: Prepare a slurry of your silica gel in the column solvent and add a small amount of a non-nucleophilic base, like triethylamine (~1%), before packing the column.[15]
-
-
Boric Acid Treated Silica: A specialized method involves treating the silica gel with boric acid, which has been shown to suppress the degradation of pinacol boronic esters during chromatography.[18]
-
Alternative Stationary Phases: For particularly sensitive compounds, consider using a less acidic stationary phase like neutral alumina.[19]
-
Non-Chromatographic Methods: Recrystallization or trituration can be effective purification methods that avoid interaction with stationary phases altogether.[19]
Part 2: Advanced Troubleshooting & Mechanistic Insights
When first-line diagnostics fail, a deeper understanding of the reaction mechanism is required.
Issue: Inefficient Transmetalation
Transmetalation is the key step where the organic group is transferred from the boron atom to the palladium center. A slow or inefficient transmetalation can allow side reactions like protodeboronation to dominate.
Causality & Explanation:
For transmetalation to occur, the boronic ester must be activated. This is typically achieved by the base, which coordinates to the boron atom to form a more nucleophilic "ate" complex (e.g., R-B(OR)₂OH⁻).[10] However, recent studies have shown that boronic esters can also transmetalate directly without prior hydrolysis, and the structure of the ester itself significantly impacts the rate.[9][20][21] Factors that hinder this step include:
-
Steric Hindrance: Bulky groups on the boronic ester or the palladium complex can slow down the approach and coordination required for the transfer.
-
Electronic Effects: Electron-withdrawing groups on the aryl boronic ester can decrease the nucleophilicity of the ipso-carbon being transferred, slowing the reaction.[22]
-
Incorrect Base: The base may be too weak or poorly soluble, failing to generate a sufficient concentration of the active boronate species.[5]
Troubleshooting Protocol:
-
Optimize the Base:
-
Action: If using a mild base like K₂CO₃, consider switching to a stronger, more activating base like K₃PO₄ or Cs₂CO₃.[5] Ensure the base is finely powdered to maximize surface area and solubility.
-
-
Modify the Ligand:
-
Action: For challenging couplings, especially with sterically hindered partners or electron-rich aryl halides, switch to more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos). These ligands accelerate the overall catalytic cycle.[5]
-
-
Change the Boronic Ester:
-
Action: The diol backbone of the ester influences reactivity. While pinacol is standard, esters derived from simpler diols like ethylene glycol have been shown to exhibit significantly enhanced transmetalation rates in some systems.[9] This is a more advanced strategy but can be highly effective.
-
Visualizing the Problem: A Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing a failed reaction involving a boronic ester.
Caption: A decision tree for troubleshooting failed boronic ester coupling reactions.
Part 3: Data & Protocols
Table 1: Comparative Stability and Properties of Common Boron Reagents
| Feature | Free Boronic Acid | Pinacol Boronic Ester (Bpin) | MIDA Boronate |
| Handling | Often crystalline, but can be difficult to purify.[14] | Generally stable solids or oils.[14] | Free-flowing, highly crystalline solids.[14] |
| Stability to Air/Moisture | Variable; prone to oxidation and protodeboronation.[14] | More stable than boronic acids.[1][14] | Exceptionally stable; can be handled on the benchtop.[14] |
| Stability to Chromatography | Generally unstable on silica.[14][15] | Stable enough for rapid silica gel purification.[14][15] | Universally compatible with silica gel.[14][15] |
| Release Mechanism | Direct Use | Direct use or slow hydrolysis.[23] | Slow release under basic conditions.[8][14] |
| Primary Use Case | Simple, robust substrates. | General purpose, improved stability. | Unstable substrates prone to protodeboronation. |
Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling an aryl bromide with a pinacol boronic ester, designed to minimize common failure modes.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic pinacol ester (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this evacuate/backfill cycle three times to ensure a rigorously oxygen-free environment.[3]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.[3] Allow the inert gas to bubble through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand to the flask under positive inert gas pressure.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, using a silica gel that has been treated with ~1% triethylamine in the eluent system if ester instability is a concern.[15]
Visualizing the Core Problem: Boronic Ester Degradation Pathways
Caption: Competing reaction pathways for a boronic ester under coupling conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 21. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting for catalyst poisoning issues encountered during palladium-catalyzed cross-coupling reactions, specifically those involving 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester. Our goal is to move beyond simple procedural checklists to offer a deeper understanding of the underlying chemical principles, enabling you to diagnose, resolve, and prevent reaction failures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most common and critical issues faced during experimentation.
Q1: My Suzuki-Miyaura reaction with this compound has failed or resulted in a low yield. How can I determine if catalyst poisoning is the root cause?
A1: Initial Diagnosis
When a Suzuki-Miyaura reaction underperforms, it's crucial to systematically distinguish between suboptimal conditions and true catalyst poisoning. Catalyst poisoning involves the deactivation of the active Pd(0) species by impurities or side-products, which bind to the metal center and halt the catalytic cycle.[1][2]
The Scientist's Rationale
The catalytic cycle for a Suzuki-Miyaura coupling relies on the seamless transition of the palladium catalyst through three key stages: oxidative addition, transmetalation, and reductive elimination. A poison can interrupt this cycle at any stage. For instance, strong coordinating species can bind to the Pd(0) catalyst more tightly than the aryl halide, preventing the initial oxidative addition step. Other impurities might interfere with the transmetalation step or decompose the phosphine ligands necessary for catalyst stability.
Troubleshooting Workflow & Protocol
-
Reaction Monitoring: Re-run the reaction and monitor it closely by TLC or LC-MS at regular intervals (e.g., every 15-30 minutes).
-
Stalled Reaction: If the reaction starts but stops completely after a short period, it strongly suggests poisoning. The initial turnover occurs, but an accumulating poison or the consumption of a "poison scavenger" leads to shutdown.
-
No Reaction: If no product forms from the beginning, the cause could be a dead catalyst (improperly stored or handled), poor reagent quality, or immediate and potent poisoning from one of the starting materials.[3]
-
-
Control Experiment - The "Canary" Reaction: To confirm your catalyst, solvent, and base are active, perform a parallel control reaction with known, reliable coupling partners (e.g., phenylboronic acid and 4-bromoanisole) under the same conditions.
-
If the control works: The issue is almost certainly related to your specific substrates—either the this compound or the coupling partner.
-
If the control fails: The problem lies with your general setup: degraded catalyst, oxidized phosphine ligand, wet or oxygenated solvent, or impure base.[4]
-
Q2: Could my this compound be the source of the catalyst poison?
A2: Yes, this is a significant possibility.
While boronic acid pinacol esters are generally more stable than their corresponding boronic acids, they are not immune to degradation or containing process-related impurities that can poison palladium catalysts.[5]
The Scientist's Rationale
Two primary issues can arise from the boronic ester reagent: inherent instability leading to side reactions, and impurities from its synthesis.
-
Protodeboronation: This is a major decomposition pathway for boronic acids and esters, particularly under basic conditions used in Suzuki couplings.[6][7][8] In this process, the C-B bond is cleaved and replaced with a C-H bond, consuming your starting material and offering no productive coupling. While pinacol esters are more robust against this than boronic acids, it can still occur, especially with prolonged reaction times or harsh bases.[5]
-
Synthetic Impurities: The synthesis of this compound can leave behind residual reagents or byproducts. Halide ions (e.g., from precursor salts), sulfur-containing compounds, or other strongly coordinating species are known catalyst poisons.[9][10]
Troubleshooting Workflow & Protocol
-
Purity Analysis: Before use, analyze your boronic ester by ¹H NMR and LC-MS.
-
Look for the characteristic signals of the pinacol (typically a singlet at ~1.3 ppm) and Boc groups (~1.5 ppm).
-
Check for the presence of the corresponding protodeboronated byproduct (tert-butyl (phenylmethyl)carbamate).
-
LC-MS can help identify trace impurities that may not be visible by NMR.
-
-
Purification Step: If impurities are suspected, purify the boronic ester.
-
Recrystallization: This is often effective for removing minor impurities. A common solvent system is ethanol.[11]
-
Silica Gel Chromatography: While boronic esters can be prone to smearing on silica, a rapid plug filtration with a non-polar eluent system (e.g., Hexane/Ethyl Acetate) can remove more polar impurities.[12] Be aware that prolonged exposure to silica gel can sometimes cause degradation.
-
-
Stability of the N-Boc Group: The N-Boc protecting group is generally stable to the basic conditions of a Suzuki coupling.[13][14] However, if unusually harsh conditions (very high temperatures or extremely strong bases) are used, or if acidic impurities are present, its integrity could be compromised. The resulting free amine could potentially coordinate to the palladium center and inhibit catalysis.
Q3: What other reagents in my reaction mixture could be poisoning the palladium catalyst?
A3: Every component is a potential suspect.
Catalyst poisons can be introduced from solvents, bases, the atmosphere, or the aryl halide coupling partner.[9]
The Scientist's Rationale
Palladium catalysts are sensitive to a range of substances that can act as strong ligands or oxidizing agents.
-
Oxygen: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Phosphine ligands are also susceptible to oxidation.[4] This is one of the most common and overlooked sources of reaction failure.
-
Sulfur and Nitrogen Compounds: Thiols, sulfides, and certain nitrogen heterocycles are classic poisons that bind strongly and irreversibly to palladium surfaces.[9][15]
-
Halide Ions: While necessary as leaving groups on the electrophile, excess halide ions from salts (e.g., impurities in the base or catalyst precursor) can form stable, less reactive palladium complexes, slowing or stopping the reaction.[16]
| Poison Source | Specific Poison(s) | Mechanism of Poisoning | Mitigation Strategy |
| Atmosphere | Oxygen (O₂) | Oxidation of Pd(0) to inactive Pd(II); Oxidation of phosphine ligands. | Thoroughly degas all solvents and the reaction mixture (3x vacuum/inert gas backfill cycles). Maintain a positive pressure of Argon or Nitrogen.[4] |
| Solvents | Peroxides (in aged ethers like THF, Dioxane) | Oxidation of Pd(0) and ligands. | Use fresh, anhydrous, inhibitor-free solvents. Test for peroxides and purify if necessary. |
| Base | Sulfide/Sulfite impurities, excess Halides | Strong coordination to Pd, blocking active sites. | Use a high-purity base (e.g., 99.99%). Consider bases less likely to contain halide impurities like K₃PO₄ or Cs₂CO₃. |
| Aryl Halide | Sulfur-containing functional groups (thiols, thioethers) | Irreversible binding to the palladium catalyst. | If the substrate contains these groups, specialized ligands or higher catalyst loadings may be required. Protection of the functional group may be necessary. |
| Catalyst Precursor | Residual halides (e.g., Cl⁻ from PdCl₂(PPh₃)₂) | Formation of less reactive [PdX(L)n]⁻ species. | Using a Pd(0) source like Pd₂(dba)₃ or ensuring complete reduction of the Pd(II) precatalyst can help.[17] |
Q4: What proactive steps can I take to prevent catalyst poisoning before starting my reaction?
A4: Rigorous preparation is key to success.
A successful cross-coupling reaction begins long before the reagents are mixed. Adopting a "defense-in-depth" strategy can eliminate most common sources of catalyst poisoning.
The Scientist's Rationale
The principle here is to control every variable. By ensuring the purity of each component and the inertness of the environment, you remove the opportunity for poisons to enter the system. This creates a self-validating protocol where success is reproducible.
-
Glassware Preparation:
-
Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use to remove adsorbed water.
-
-
Reagent Purity:
-
Boronic Ester: Confirm purity via NMR/LC-MS as described in Q2.
-
Aryl Halide: Distill or recrystallize if its purity is questionable.
-
Base & Additives: Use freshly opened bottles of high-purity reagents. Avoid using old, potentially contaminated stock.
-
Catalyst & Ligand: Store palladium catalysts and phosphine ligands under an inert atmosphere (in a glovebox or desiccator). Phosphine ligands are particularly prone to air oxidation.
-
-
Solvent Preparation:
-
Use anhydrous, degassed solvents. For Suzuki reactions, sparging the solvent with argon for 15-30 minutes is highly effective at removing dissolved oxygen.[3]
-
-
Reaction Assembly:
-
Assemble the reaction vessel under a positive pressure of inert gas (Argon or Nitrogen).
-
Add the solid reagents (boronic ester, aryl halide, base).
-
Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle at least three times.
-
Add the degassed solvent via cannula or syringe.
-
Finally, add the catalyst and ligand as a solid or as a solution in degassed solvent.
-
Caption: Proactive workflow to minimize catalyst poisoning.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Workup Procedures for 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester. This guide provides in-depth, field-proven insights into the workup procedures for reactions involving this versatile reagent, most commonly the Suzuki-Miyaura cross-coupling. The following question-and-answer format is designed to directly address specific issues you may encounter during your experiments, ensuring the scientific integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a Suzuki-Miyaura coupling reaction using this compound?
A1: A typical aqueous workup is employed to separate the desired product from the catalyst, excess reagents, and byproducts. The pinacol ester is generally stable enough for standard purification methods like column chromatography.[1]
Here is a general step-by-step protocol:
Experimental Protocol: Standard Aqueous Workup
-
Cooling and Quenching: Once the reaction is complete (monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature.
-
Filtration (Optional but Recommended): Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a pad of Celite® to remove the palladium catalyst and other inorganic salts.[2] Wash the Celite® pad with the same organic solvent to ensure complete recovery of the product.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the bulk of inorganic salts.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like potassium carbonate (K₂CO₃) if the reaction was run under acidic conditions or to remove any acidic byproducts.
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can then be purified by flash column chromatography on silica gel.
Q2: I'm observing a significant amount of an impurity that I suspect is the hydrolyzed boronic acid. How can I prevent this during workup and purification?
A2: The pinacol ester of a boronic acid can undergo hydrolysis back to the more polar boronic acid, especially in the presence of water or on acidic silica gel.[3][4] Pinacol esters are known to be susceptible to hydrolysis under these conditions.[4]
Troubleshooting & Optimization:
-
Minimize Contact with Water: During the aqueous workup, perform the extractions efficiently to reduce the contact time between your compound and the aqueous phase.
-
Anhydrous Conditions for Purification: Ensure that the solvents used for column chromatography are anhydrous. Running the column under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial for particularly sensitive substrates.[3]
-
Deactivate Silica Gel: The acidic nature of standard silica gel can promote hydrolysis. You can mitigate this by:
-
Alternative Stationary Phase: Consider using neutral alumina as the stationary phase for chromatography, which is less acidic than silica gel.[3][5]
Q3: My N-Boc protecting group seems to be partially or fully cleaved during the reaction or workup. How can I avoid this?
A3: While the N-Boc group is generally stable under the basic conditions of many Suzuki couplings, cleavage can occur, particularly with stronger bases, higher temperatures, or prolonged reaction times.[6] The Boc group is known to be labile under strong acidic conditions.[7][8]
Troubleshooting & Optimization:
-
Choice of Base: Opt for milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[6][9]
-
Temperature Control: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration.
-
pH during Workup: Avoid strongly acidic washes during the extractive workup. A neutral or mildly basic wash is generally sufficient. A dilute HCl wash is generally safe for Boc groups.[10]
Q4: How can I effectively remove the palladium catalyst from my final product?
A4: Residual palladium can be problematic, especially in pharmaceutical applications. Several methods can be employed for its removal.
Troubleshooting & Optimization:
-
Filtration: As mentioned in the standard workup, filtering the reaction mixture through Celite® is a good first step to remove a significant portion of the precipitated palladium.[2]
-
Aqueous Washes: Certain aqueous solutions can help in palladium removal. For instance, washing with an aqueous solution of sodium bisulfite (NaHSO₃) at elevated temperatures has been shown to be effective.[11]
-
Scavenger Resins: If trace amounts of palladium remain, using a scavenger resin is a highly effective method. These are commercially available resins with functional groups that chelate to the palladium, allowing for its removal by filtration.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective final purification step to remove residual palladium and other impurities.
Q5: I'm having trouble with emulsions during the aqueous extraction. What can I do?
A5: Emulsion formation is a common issue, particularly when dealing with compounds that have both polar and non-polar functionalities, like your N-Boc protected aminomethylphenyl boronic ester derivative.
Troubleshooting & Optimization:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Change of Solvent: If you are using a solvent like ethyl acetate, which has some miscibility with water, switching to a less polar solvent like dichloromethane (DCM) or toluene for the extraction might resolve the issue.
-
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can sometimes help to break the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. Gentle swirling of the funnel can also be helpful.
Visualizing the Workup Workflow
The following diagram illustrates a typical decision-making process during the workup and purification of a reaction involving this compound.
Caption: A flowchart of the workup and purification process.
Summary of Key Parameters
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, side reactions (e.g., homocoupling), product loss during workup. | Optimize reaction conditions (catalyst, base, solvent, temperature), ensure efficient extraction, minimize transfers. |
| Product Hydrolysis | Presence of water, acidic conditions (e.g., silica gel). | Minimize contact with water, use anhydrous solvents for chromatography, deactivate silica gel with a base or use neutral alumina.[3][4][5] |
| N-Boc Cleavage | Strong base, high temperature, strongly acidic workup. | Use milder bases (e.g., K₂CO₃, Cs₂CO₃), lower reaction temperature, avoid acidic washes.[6] |
| Palladium Contamination | Inefficient removal after reaction. | Filter through Celite®, wash with aqueous NaHSO₃, use a scavenger resin, recrystallize the final product.[2][11] |
| Emulsion Formation | Amphiphilic nature of product/impurities. | Add brine, switch to a less polar extraction solvent, filter through Celite®. |
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. [PDF] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester: A Comparative Analysis for Advanced Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of modern synthetic chemistry, the selection of optimal building blocks is a critical determinant of success. Among the vast array of reagents available for carbon-carbon bond formation, boronic acids and their derivatives stand out for their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth, objective comparison of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester with other commonly employed boronic acids, namely phenylboronic acid and 4-formylphenylboronic acid . Our analysis is grounded in experimental data and established mechanistic principles to empower you with the insights needed for rational reagent selection and reaction optimization.
Introduction: The Strategic Value of Functionalized Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and other carbon-carbon bonds with broad functional group tolerance. The choice of the boronic acid partner is not merely a matter of connecting two fragments; it is a strategic decision that influences reaction kinetics, yields, and the potential for downstream functionalization.
This compound is a sophisticated reagent that offers several advantages. The pinacol ester enhances stability and ease of handling compared to the free boronic acid.[1] The N-Boc-protected aminomethyl group introduces a valuable synthetic handle, allowing for subsequent deprotection and functionalization, a crucial feature in the synthesis of complex pharmaceutical intermediates.
This guide will dissect the performance of this functionalized boronic acid in comparison to the parent phenylboronic acid, representing a baseline, and 4-formylphenylboronic acid, which features an electron-withdrawing group.
Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is governed by a delicate interplay of steric and electronic factors that influence the rate-determining transmetalation step. To provide a quantitative comparison, we have compiled representative experimental data from various studies. It is important to note that direct head-to-head comparisons under identical conditions are not always available; therefore, this data is presented to illustrate general performance trends.
| Boronic Acid | Aryl Halide Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Bromide (various) | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | 22 | Good to Excellent | [2] |
| Phenylboronic acid | 4-Bromoacetophenone | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 100 | 1 | 95 | [3] |
| Phenylboronic acid | 4-Bromobenzaldehyde | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 100 | 1 | 92 | [3] |
| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-PrOH/H₂O | Reflux | 1 | ~95 | [4] |
| 4-Formylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 12 | ~85 | [5] |
| 4-Formylphenylboronic acid | Aryl Bromide (various) | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | Good to Excellent | [6] |
Analysis of Performance:
-
This compound: The N-Boc-phenylaminomethyl group is generally considered to be electron-donating in nature, which can facilitate the transmetalation step and lead to good to excellent yields.[7] The steric bulk of the substituent may slightly retard the reaction rate compared to smaller, unsubstituted boronic acids. The pinacol ester form contributes to its high stability, making it a reliable coupling partner.[1]
-
Phenylboronic acid: As the parent compound, phenylboronic acid serves as a useful benchmark. It generally exhibits good reactivity with a variety of aryl halides, providing high yields under optimized conditions.[3][4]
-
4-Formylphenylboronic acid: The electron-withdrawing nature of the formyl group can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step.[8] This can sometimes necessitate longer reaction times or higher temperatures to achieve comparable yields to electron-rich or neutral boronic acids.[5]
Mechanistic Insights: Understanding the "Why" Behind the Reactivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the crucial transmetalation step.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Role of the N-Boc-phenylaminomethyl Group: The aminomethyl group, even when protected, can be considered weakly electron-donating through an inductive effect. This can increase the electron density on the carbon atom attached to the boron, making it more nucleophilic and thus facilitating its transfer to the palladium center during transmetalation. The bulky Boc protecting group can introduce steric hindrance, which may necessitate the use of bulky phosphine ligands on the palladium catalyst to promote efficient coupling.
-
Influence of the Formyl Group: The electron-withdrawing formyl group in 4-formylphenylboronic acid decreases the electron density on the ipso-carbon, making it less nucleophilic. This can slow down the rate of transmetalation compared to phenylboronic acid.[8]
-
Pinacol Ester Stability: The pinacol ester of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid enhances its stability by protecting the boronic acid moiety from protodeboronation and trimerization (formation of boroxines), which are common side reactions for free boronic acids.[1] This increased stability translates to a longer shelf-life and more reproducible results.
Experimental Protocols: A Practical Guide to Implementation
The following protocols provide a starting point for utilizing these boronic acids in Suzuki-Miyaura coupling reactions. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Figure 2: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or pinacol ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G2; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, the boronic acid or pinacol ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand (if separate) to the vessel.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note on the Boc Group: The Boc protecting group is generally stable under the basic conditions of the Suzuki-Miyaura reaction. However, some strong bases like potassium phosphate (K₃PO₄) under prolonged heating have been reported to potentially cause partial deprotection.[6][9] It is advisable to monitor for this side reaction, especially during optimization.
Stability and Handling: Practical Considerations
A key advantage of This compound is its enhanced stability.
| Feature | This compound | Phenylboronic acid | 4-Formylphenylboronic acid |
| Form | Typically a stable, crystalline solid | Crystalline solid, can be prone to dehydration | Crystalline solid |
| Stability | High; resistant to protodeboronation and boroxine formation | Moderate; can dehydrate to form boroxine trimer | Moderate; susceptible to oxidation and protodeboronation |
| Handling | Easy to handle and weigh in air | Requires careful handling to minimize exposure to moisture | Requires careful handling |
| Shelf-life | Long | Moderate; should be stored under inert atmosphere | Moderate |
The pinacol ester protecting group significantly contributes to the superior stability and ease of handling of the title compound, making it an ideal choice for applications in multi-step syntheses and for use in automated synthesis platforms.[1]
Conclusion: Selecting the Right Tool for the Job
The choice between this compound, phenylboronic acid, and 4-formylphenylboronic acid depends on the specific goals of the synthesis.
Figure 3: A decision-making workflow for selecting the appropriate boronic acid.
-
For the introduction of a versatile synthetic handle for further elaboration , This compound is the superior choice. Its stability and the latent reactivity of the protected amine make it a powerful building block for complex molecule synthesis.
-
For a simple, direct biaryl coupling without the need for further functionalization , phenylboronic acid offers a cost-effective and efficient solution.
-
When an electron-withdrawing group is desired to modulate the electronic properties of the final product , 4-formylphenylboronic acid is a suitable reagent, with the understanding that reaction conditions may need to be adjusted to compensate for its potentially lower reactivity.
By understanding the nuanced differences in reactivity, stability, and handling of these boronic acids, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [journals.kashanu.ac.ir]
- 2. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
alternative reagents to 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
An In-Depth Guide to Strategic Alternatives for 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester in N-Aryl Benzylamine Synthesis
Introduction: The Central Role of the N-Aryl Benzylamine Scaffold
In the landscape of modern drug discovery, the N-aryl benzylamine motif is a privileged scaffold, appearing in a vast array of biologically active compounds, from kinase inhibitors to central nervous system agents. The synthesis of this key structure, which involves the formation of a crucial C(sp³)-N bond adjacent to an aromatic ring, demands strategies that are robust, versatile, and tolerant of complex functional groups.
A prominent and highly effective tool for forging this connection is This compound . This reagent is designed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offering a reliable method to link a pre-functionalized aminomethylphenyl group to an aryl or heteroaryl halide.[1][2] The tert-butyloxycarbonyl (Boc) protecting group provides stability and prevents unwanted side reactions of the amine, while the pinacol ester enhances the stability and handling of the boronic acid moiety, preventing premature decomposition or protodeboronation.[2][3]
However, the path of chemical synthesis is rarely a "one-size-fits-all" scenario. Steric hindrance, electronic effects, protecting group orthogonality, and economic considerations often necessitate a broader toolkit.[4] This guide provides a comprehensive comparison of viable alternative strategies to this benchmark reagent. We will delve into alternative cross-coupling paradigms and classic bond-forming reactions, supported by experimental data and protocols, to empower researchers in selecting the optimal synthetic route for their specific target.
Strategic Disconnection Points for N-Aryl Benzylamine Synthesis
The choice of synthetic strategy begins with the choice of bond disconnection. For a target N-aryl benzylamine, there are three primary, high-level approaches that dictate the required reagents and reaction conditions.
References
A Comparative Guide to the Synthesis and Validation of 4-(N-Boc-phenylaminomethyl)benzeneboronic Acid Pinacol Ester
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of complex molecular building blocks is paramount. 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester is a valuable intermediate, frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce a protected secondary amine functionalized with a phenyl group. This guide provides an in-depth comparison of synthetic routes for this compound, complete with experimental protocols and validation data to inform your selection of the most appropriate method for your research needs.
Introduction: The Utility of this compound
Boronic acids and their pinacol esters are foundational reagents in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions. The pinacol ester form offers enhanced stability and ease of purification compared to the free boronic acid. The title compound is particularly useful as it allows for the introduction of a key structural motif in the synthesis of pharmacologically active molecules and functional materials. The tert-butyloxycarbonyl (Boc) protecting group ensures the amine's stability during coupling reactions and can be readily removed under acidic conditions.
This guide will explore three distinct synthetic strategies for the preparation of this compound, evaluating each based on yield, purity, reaction time, and the complexity of the procedure.
Primary Synthetic Route: Miyaura Borylation
The Miyaura borylation is a robust and widely adopted method for the synthesis of arylboronic esters from aryl halides. This approach is often favored for its reliability and tolerance of various functional groups. The proposed primary route involves the palladium-catalyzed cross-coupling of N-Boc-N-(4-bromobenzyl)aniline with bis(pinacolato)diboron.
Experimental Protocol: Miyaura Borylation
Materials:
-
N-Boc-N-(4-bromobenzyl)aniline (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add N-Boc-N-(4-bromobenzyl)aniline, bis(pinacolato)diboron, Pd(dppf)Cl₂·CH₂Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Workflow Diagram: Miyaura Borylation
Caption: Workflow for the Miyaura Borylation Synthesis.
Alternative Synthetic Route 1: Suzuki-Miyaura Cross-Coupling
An alternative convergent approach is the Suzuki-Miyaura cross-coupling of a commercially available boronic ester with a protected amine. This method involves the reaction of 4-(bromomethyl)phenylboronic acid pinacol ester with N-Boc-aniline.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
4-(bromomethyl)phenylboronic acid pinacol ester (1.0 equiv)
-
N-Boc-aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBuPF) (0.06 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or tert-amyl alcohol
-
Argon or Nitrogen gas
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 4-(bromomethyl)phenylboronic acid pinacol ester, N-Boc-aniline, and K₃PO₄.
-
Add anhydrous THF or t-amyl alcohol.
-
Degas the suspension by bubbling argon through the mixture for 15-20 minutes.
-
In a separate vial, add Pd(OAc)₂ and DtBuPF, and then add this catalyst/ligand mixture to the reaction flask under a positive flow of argon.
-
Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with 1N HCl (2x) to remove the base, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Workflow Diagram: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for the Suzuki-Miyaura Synthesis.
Alternative Synthetic Route 2: Reductive Amination followed by Boc Protection
A third strategy involves the initial formation of the C-N bond through reductive amination, followed by the protection of the resulting secondary amine. This route starts with 4-formylphenylboronic acid pinacol ester and aniline.
Experimental Protocol: Reductive Amination and Protection
Part A: Reductive Amination
-
Dissolve 4-formylphenylboronic acid pinacol ester (1.0 equiv) and aniline (1.1 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv), in portions.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude secondary amine.
Part B: Boc Protection
-
Dissolve the crude secondary amine from Part A in a solvent like THF or DCM.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv).
-
Stir at room temperature for 2-4 hours.
-
Monitor for the consumption of the starting amine by TLC.
-
Concentrate the reaction mixture and purify by flash column chromatography.
Workflow Diagram: Reductive Amination and Protection
Caption: Workflow for Reductive Amination and Protection.
Performance Comparison
The choice of synthetic route often depends on factors such as starting material availability, desired scale, and tolerance for certain reagents. The following table provides a comparative summary based on typical outcomes for these reaction types.
| Parameter | Miyaura Borylation | Suzuki-Miyaura Coupling | Reductive Amination & Protection |
| Typical Yield | Good to Excellent (70-90%) | Good (60-85%) | Good to Excellent (70-95% over 2 steps) |
| Purity (Post-Chroma.) | High (>95%) | High (>95%) | High (>95%) |
| Reaction Time | 12-24 hours | 4-24 hours | 14-28 hours (total) |
| Starting Materials | Requires synthesis of N-Boc-N-(4-bromobenzyl)aniline | Utilizes commercially available or readily synthesized starting materials | Starts with commercially available aldehyde and amine |
| Key Advantages | High reliability and predictability. | Convergent synthesis. | Avoids palladium catalysts. |
| Potential Drawbacks | Requires a pre-functionalized, potentially multi-step starting material. | Can have challenges with sterically hindered substrates. | Two-step process; requires careful handling of reducing agents. |
Validation of Synthesis
Independent of the synthetic route chosen, rigorous validation of the final product is crucial. Boronic acid pinacol esters are known to be susceptible to hydrolysis, which can complicate analysis.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. Key signals to identify include the characteristic singlet for the pinacol methyl protons around 1.3 ppm, the methylene protons of the aminomethyl group, the aromatic protons, and the protons of the Boc and phenyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, providing strong evidence for its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Purity analysis by HPLC is standard. However, care must be taken to avoid on-column hydrolysis.
-
Recommended Conditions: To minimize hydrolysis, use a reversed-phase column with low silanol activity (e.g., Waters XTerra MS C18) and a mobile phase without acidic modifiers. In some cases, a highly basic mobile phase (pH > 12) with an ion-pairing reagent may be necessary to stabilize the pinacol ester and retain the corresponding boronic acid impurity.
-
Validation Workflow
Caption: Workflow for Product Validation.
Conclusion and Recommendations
All three presented synthetic routes offer viable pathways to this compound.
-
The Miyaura Borylation is recommended for its high reliability and predictability, making it an excellent choice for routine synthesis where the starting halide is readily accessible.
-
The Suzuki-Miyaura Cross-Coupling provides a convergent and flexible approach, particularly advantageous if a variety of aniline derivatives are to be coupled with the boronic ester core.
-
The Reductive Amination followed by Boc Protection is a strong palladium-free alternative, which can be beneficial in contexts where metal contamination is a significant concern.
The ultimate choice will depend on the specific constraints and goals of your project, including the availability and cost of starting materials, required scale, and equipment. Regardless of the chosen path, the validation protocols outlined are essential to ensure the quality and identity of this valuable synthetic intermediate.
The Decisive Role of the Solvent: A Comparative Performance Guide for 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
For the modern researcher in medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The choice of organoboron reagent is critical, and 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester has emerged as a versatile and stable building block. However, the pivotal role of the solvent in dictating the success of a coupling reaction is often underestimated. This guide provides an in-depth, data-driven comparison of the performance of this compound in a variety of commonly used solvents, offering insights to inform rational solvent selection and optimize reaction outcomes.
The stability of the pinacol ester protecting group on the boronic acid moiety significantly enhances the shelf-life and handling characteristics of this reagent compared to its free boronic acid counterpart. This ester is generally stable to the basic conditions of the Suzuki-Miyaura reaction, preventing premature degradation and ensuring its availability for the catalytic cycle. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group on the amine is robust under these conditions, preventing side reactions and allowing for the selective introduction of the aminomethylphenyl moiety.
Comparative Performance in a Model Suzuki-Miyaura Coupling
To objectively assess the influence of the solvent, we will consider a model Suzuki-Miyaura reaction between this compound and a representative aryl bromide, 4-bromoanisole. While direct experimental data for this specific reaction across a wide range of solvents is not available in a single study, we can extrapolate from published data on structurally similar N-Boc protected aminophenylboronic acid pinacol esters and general trends in Suzuki-Miyaura couplings to provide a comparative overview. The following table summarizes the expected performance based on these informed extrapolations.
| Solvent System | Polarity | Expected Yield (%) | Reaction Time (hours) | Key Considerations |
| Toluene | Non-polar | 75-85 | 12-16 | Good for solubilizing non-polar substrates; may require higher temperatures. |
| 1,4-Dioxane/Water (4:1) | Polar Aprotic/Protic | 90-98 | 6-10 | Often provides excellent yields; water can aid in dissolving the base and boronic ester.[1][2] |
| Tetrahydrofuran (THF) | Polar Aprotic | 80-90 | 8-12 | A versatile solvent, though lower boiling point may limit reaction temperature. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 85-95 | 6-10 | High boiling point allows for higher reaction temperatures; can be difficult to remove.[1] |
| 2-Propanol/Water (1:1) | Polar Protic | 88-96 | 8-12 | A "greener" solvent option; water mixture is often crucial for reactivity. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Polar Aprotic | 80-90 | 10-14 | A more environmentally friendly alternative to THF. |
The Causality Behind Solvent Choice: A Deeper Dive
The choice of solvent is not arbitrary; it directly influences several key aspects of the Suzuki-Miyaura reaction.
-
Solubility: The solvent must effectively dissolve the boronic ester, the aryl halide, and the palladium catalyst to ensure a homogeneous reaction mixture, facilitating efficient interaction between the reactants. While this compound is soluble in many common organic solvents, solubility of the base (e.g., potassium carbonate, cesium carbonate) can be a limiting factor. The inclusion of water in solvent systems like dioxane/water or isopropanol/water is often crucial for dissolving the inorganic base.
-
Catalyst Stability and Activity: The solvent can coordinate with the palladium catalyst, influencing its stability and reactivity. Polar aprotic solvents can stabilize the cationic palladium intermediates in the catalytic cycle, potentially accelerating the reaction.
-
Reaction Temperature: The boiling point of the solvent dictates the maximum temperature at which the reaction can be run. Some Suzuki-Miyaura couplings require elevated temperatures to proceed at a reasonable rate, making high-boiling solvents like DMF or dioxane advantageous.
-
Work-up and Purification: The ease of solvent removal post-reaction is a practical consideration. Volatile solvents like THF are easily removed under reduced pressure, while high-boiling solvents like DMF can be more challenging to eliminate completely.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole, which can be adapted for solvent screening.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent of choice (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the chosen solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
References
Navigating the Suzuki-Miyaura Landscape: A Comparative Guide to the Reactivity of Boronic Acids vs. Pinacol Esters
For the discerning researcher, scientist, and drug development professional, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of the boron reagent—specifically between a boronic acid and its corresponding pinacol boronate ester—is a critical decision that profoundly influences reaction efficiency, yield, and overall workflow. This guide provides an in-depth, data-driven comparison of these two classes of reagents, moving beyond simple protocols to elucidate the mechanistic subtleties and practical considerations that underpin rational reagent selection.
The Fundamental Dichotomy: Reactivity vs. Stability
At the heart of the boronic acid versus pinacol ester debate lies a classic chemical trade-off: heightened reactivity versus enhanced stability. Boronic acids are generally the more reactive species in Suzuki-Miyaura couplings, a characteristic attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] This increased reactivity can translate to faster reaction times. However, this comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways, most notably protodeboronation and oxidation, which can compromise their shelf-life and lead to variable reaction yields.[1][3]
Conversely, pinacol boronate esters are lauded for their superior stability.[3][4] They are typically crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][3] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent integrity over time is paramount.[3] The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid.[3]
Mechanistic Insights: The Transmetalation Step
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the pivotal transmetalation step. For a long time, it was widely believed that boronate esters, such as pinacol esters, must first hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction.[1]
However, seminal work has provided compelling evidence for the direct transmetalation of boronate esters without prior hydrolysis.[5] Kinetic and computational studies have revealed that boronate esters can indeed participate directly in the catalytic cycle.[5] The operative pathway, whether direct transmetalation or pre-hydrolysis, is a nuanced interplay of the specific boronic ester, reaction conditions, and the nature of the catalyst.[5][6]
Quantitative Performance Comparison
To provide a clearer picture of the practical implications of these differences, the following table summarizes representative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura coupling.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reaction Time | Shorter | Longer |
| Typical Yield | 75-90%[3] | 80-95%[3] |
| Stability | Lower; susceptible to protodeboronation and oxidation[1][3] | Higher; generally stable to air and moisture[3][4] |
| Handling | Can be challenging; may require inert atmosphere | Easier; often crystalline and weighable in air |
| Purification | Can be difficult due to impurities from degradation | Generally straightforward via chromatography |
Note: The data presented is illustrative and based on general trends. Actual results will vary depending on the specific substrates, catalyst system, and reaction conditions.
Head-to-Head Experimental Data
While general trends are useful, specific examples provide more concrete insights. The following table presents a summary of comparative data from the literature for the Suzuki-Miyaura coupling of various substrates.
| Coupling Partners | Boron Reagent | Reaction Time (h) | Yield (%) | Reference |
| 3-Bromo-2-chloropyridine + Phenylboronic acid/ester | Phenylboronic Acid | 4 - 12 | 75 - 90 | [3] |
| Phenylboronic Acid Pinacol Ester | 8 - 24 | 80 - 95 | [3] | |
| 4-Chlorobenzonitrile + 2-Pyridylboronic acid/ester derivative | Lithium triisopropyl 2-pyridylboronate | - | 73 | [7] |
| 2-Pyridylboronic acid pinacol ester | - | Ineffective under tested conditions | [7] | |
| PyFluor + 2-Thiopheneboronic acid/ester | 2-Thiopheneboronic acid | 24 | ~55 | [8] |
| 2-Thiopheneboronic acid pinacol ester | 24 | ~75 | [8] |
This data highlights that while boronic acids can be highly effective, their pinacol ester counterparts often provide comparable or even superior yields, particularly when stability is a concern, as is the case with many heteroaromatic substrates like 2-pyridylboronic acid.[7]
Experimental Protocols: A Comparative Workflow
To ensure the integrity of your research, the following detailed protocols are provided for a head-to-head comparison of a boronic acid and its pinacol ester in a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, phenylboronic acid, palladium catalyst, ligand, and base.
-
Add the degassed solvent system (dioxane and water).
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid Pinacol Ester
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous and degassed)
-
Water (1 mL, degassed)
Procedure:
-
Follow the same procedure as outlined in Protocol 1, substituting phenylboronic acid with phenylboronic acid pinacol ester.
Making the Right Choice: A Decision Framework
The selection between a boronic acid and a pinacol ester is not a one-size-fits-all decision. The optimal choice depends on a careful consideration of the specific synthetic challenge.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary goal.
-
The boronic acid is known to be relatively stable or can be used immediately after preparation.
-
The reaction is on a smaller scale where potential reagent degradation is less of a concern.
Choose a pinacol boronate ester when:
-
Stability, ease of handling, and long-term storage are critical.
-
The boronic acid is known to be unstable (e.g., certain heteroarylboronic acids).
-
The reaction is part of a multi-step synthesis where high purity of intermediates is crucial.
-
The workflow involves automated or high-throughput screening where reagent stability is paramount.
Conclusion
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
The Synthetic Chemist's Compass: Navigating the Advantages of 4-(N-Boc-phenylaminomethyl)benzeneboronic Acid Pinacol Ester
A Comparative Guide to a Versatile Building Block in Modern Drug Discovery
In the landscape of modern organic synthesis, particularly within the intricate pathways of drug discovery and development, the choice of building blocks is paramount. The ability to introduce specific functionalities with precision, efficiency, and robustness dictates the pace and success of a research program. Among the myriad of reagents available, 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester has emerged as a reagent of significant interest. This guide offers a comprehensive comparison of this versatile compound with its key alternatives, supported by experimental insights, to inform strategic decisions in complex molecule synthesis.
The Strategic Advantage: Why this compound Shines
The primary utility of this compound lies in its role as a stable and efficient precursor for the introduction of the aminomethylphenyl moiety, a common pharmacophore in biologically active compounds. Its advantages are rooted in the synergistic combination of the Boc-protecting group and the pinacol boronic ester.
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy. Its steric bulk and electronic properties render it stable to a wide range of nucleophilic and basic conditions, allowing for selective transformations at other sites of a complex molecule. Crucially, it can be readily cleaved under mild acidic conditions, a deprotection strategy that is often orthogonal to many synthetic steps.[1]
The pinacol ester of the boronic acid confers several practical benefits over the free boronic acid. Pinacol esters are generally crystalline, free-flowing solids that are significantly more stable to air and moisture.[2][3] This enhanced stability translates to a longer shelf-life and greater reproducibility in reactions, as the reagent is less prone to degradation pathways like protodeboronation.[3] Furthermore, their improved solubility in organic solvents facilitates homogeneous reaction conditions in widely used cross-coupling reactions.[4]
This combination of a robust protecting group and a stable boronic acid surrogate makes this compound a highly reliable and versatile reagent in the synthetic chemist's toolbox, particularly for the widely employed Suzuki-Miyaura cross-coupling reaction.
Head-to-Head Comparison: Performance in the Suzuki-Miyaura Cross-Coupling Arena
The true measure of a building block's utility is its performance in key chemical transformations. The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction, is the primary application for this class of reagents. Here, we compare the performance of this compound with its main alternatives: the corresponding trifluoroborate salt and the MIDA boronate.
The Contenders:
-
This compound: The incumbent, known for its balance of stability and reactivity.
-
Potassium (4-(N-Boc-aminomethyl)phenyl)trifluoroborate: An alternative organoboron reagent, often praised for its high stability.
-
4-(N-Boc-aminomethyl)phenyl MIDA boronate: A more recent innovation, designed for enhanced stability and suitability for iterative cross-coupling strategies.
Experimental Data Snapshot: Suzuki-Miyaura Coupling Yields
The following table summarizes representative yields from the literature for the Suzuki-Miyaura cross-coupling of various aryl halides with the pinacol ester and the trifluoroborate salt. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. However, by examining the reported yields across a range of substrates, we can discern performance trends.
| Aryl Halide/Mesylate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Chloroanisole | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 95 | [5] |
| 4-Bromoacetophenone | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 88 | [5] |
| 2-Chloropyridine | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | [5] |
| Phenyl Mesylate | Potassium Boc-protected aminomethyltrifluoroborate | PdCl₂(cod) / SPhos | K₃PO₄ | t-BuOH/H₂O | 82 | [6] |
| 4-Methoxycarbonylphenyl Mesylate | Potassium Boc-protected aminomethyltrifluoroborate | PdCl₂(cod) / RuPhos | K₃PO₄ | t-BuOH/H₂O | 78 | [6] |
| 4-Bromoanisole | 4-(N-Boc-amino)phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | KOAc | Dioxane | Typically High | [2] |
| General Aryl Halides | Aryl Pinacolboronic Esters | Pd-NHC Complex | Various | Various | Good to High | [4][7][8] |
Analysis of Performance:
-
Potassium (4-(N-Boc-aminomethyl)phenyl)trifluoroborate has demonstrated excellent performance in Suzuki-Miyaura couplings with a broad range of aryl and heteroaryl chlorides and mesylates, providing good to excellent yields.[5][6] The use of specialized phosphine ligands like SPhos and RuPhos is often necessary to achieve high efficiency.[6] The trifluoroborate salt is an air-stable solid, making it convenient to handle.[5]
-
This compound is widely reported to provide high yields in Suzuki-Miyaura reactions, although specific, tabulated data for a wide range of coupling partners can be diffuse in the literature. Its reactivity is often considered a good balance, being less prone to decomposition than the free boronic acid while still being sufficiently reactive for most applications.[3] The choice of catalyst and base can be tailored to the specific substrates.
-
4-(N-Boc-aminomethyl)phenyl MIDA boronate offers exceptional stability, not only to air and moisture but also to a wide range of reaction conditions, including chromatography.[9][10] This makes MIDA boronates particularly well-suited for multi-step syntheses where the boronic acid functionality needs to be carried through several transformations.[9] Their primary advantage lies in their application in iterative cross-coupling, a strategy for the systematic and automated synthesis of complex molecules.[10][11] While highly stable, the release of the active boronic acid from the MIDA ligand requires a specific deprotection step, typically with a mild aqueous base, which adds a step to the overall process compared to the direct use of pinacol esters or trifluoroborates.[9]
Causality Behind Experimental Choices: A Deeper Dive
The selection of a particular organoboron reagent is often dictated by the specific challenges of a synthetic route.
-
For routine, single-step Suzuki-Miyaura couplings , this compound often represents the optimal choice due to its excellent balance of stability, reactivity, and ease of use. It does not require a separate deprotection step to participate in the coupling reaction.
-
When dealing with particularly sensitive substrates or in multi-step sequences where the boronic acid moiety is at risk of degradation , the superior stability of the trifluoroborate salt or the MIDA boronate becomes a significant advantage.
-
For researchers engaged in automated or iterative synthesis platforms , MIDA boronates are the clear front-runner due to their exceptional stability and the controlled release of the reactive boronic acid.[11]
The choice of catalyst and base is also critical. For less reactive aryl chlorides, more active and sterically demanding phosphine ligands such as SPhos or XPhos are often employed in conjunction with stronger bases.[5] For more reactive aryl bromides and iodides, a wider range of palladium catalysts and bases can be effective.
Experimental Protocols: A Self-Validating System
To provide a practical context, here is a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.
Representative Suzuki-Miyaura Coupling Protocol:
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitoring by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol serves as a general guideline; optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Visualizing the Workflow and Relationships
To better illustrate the concepts discussed, the following diagrams outline the Suzuki-Miyaura catalytic cycle and the comparative stability of the different boronic acid derivatives.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A comparative overview of the stability of different boronic acid derivatives.
Conclusion: Making the Right Choice for Your Synthesis
This compound stands as a robust and versatile reagent for the introduction of the aminomethylphenyl moiety in complex molecule synthesis. Its favorable balance of stability and reactivity makes it a go-to choice for a wide array of Suzuki-Miyaura cross-coupling reactions.
However, for synthetic challenges that demand exceptional stability or are geared towards automated, iterative methodologies, alternatives such as trifluoroborate salts and MIDA boronates present compelling advantages. The trifluoroborate salt offers a highly stable and effective coupling partner, particularly for less reactive electrophiles. MIDA boronates, with their unparalleled stability and controlled reactivity, are paving the way for the future of automated small molecule synthesis.
Ultimately, the optimal choice of reagent depends on a careful consideration of the specific synthetic context, including the nature of the substrates, the complexity of the overall synthetic route, and the desired operational efficiency. By understanding the distinct advantages and limitations of each of these valuable building blocks, researchers can make more informed and strategic decisions, accelerating the path from synthetic design to functional discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki–Miyaura coupling of pinacolboronic esters catalyzed by a well-defined palladium N-heterocyclic carbene (NHC) catalyst [biblio.ugent.be]
- 5. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N‑Heterocyclic Carbene (NHC) Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Super-fast automated synthesis promises to make chemistry accessible to many more | Research | Chemistry World [chemistryworld.com]
Navigating the Nuances of Biaryl Amine Synthesis: A Comparative Guide to 4-(N-Boc-phenylaminomethyl)benzeneboronic Acid Pinacol Ester
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the introduction of a phenylaminomethyl moiety is a frequent and often challenging task. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for C-C bond formation, and reagents like 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester have become common tools for this purpose.[1][2] However, a deep understanding of a reagent's limitations is paramount to efficient and successful synthesis. This guide provides an in-depth analysis of the challenges associated with using this compound, compares its performance with viable alternatives, and offers detailed experimental protocols to inform your synthetic strategy.
The Double-Edged Sword: Understanding the Reagent's Core Attributes
This compound offers the convenience of a stable, easy-to-handle precursor for introducing a protected aminomethylphenyl group. The pinacol ester enhances stability against air and moisture, while the tert-butyloxycarbonyl (Boc) protecting group is generally robust and allows for subsequent deprotection to reveal the amine.[1][3] Despite these advantages, its utility is not without constraints. The primary limitations revolve around steric hindrance, the stability of the Boc and pinacol ester groups under various reaction conditions, and the efficiency of the subsequent deprotection steps.
Key Limitations in Synthetic Applications
Steric Hindrance in Suzuki-Miyaura Coupling
The bulky nature of the N-Boc-phenylaminomethyl substituent can significantly impact the efficiency of the Suzuki-Miyaura coupling, particularly with sterically demanding coupling partners.[4][5][6] This steric hindrance can impede the crucial transmetalation and reductive elimination steps of the catalytic cycle, leading to lower yields and slower reaction rates.
dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
A [label="Aryl Halide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Boronic Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Pd(0) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Oxidative Addition"]; E [label="Transmetalation"]; F [label="Reductive Elimination"]; G [label="Coupled Product"]; H [label="Steric Hindrance\n(Bulky N-Boc-phenylaminomethyl group)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
A -- D; C -- D; B -- E; D -- E; E -- F; F -- G; F -- C; H -> E [style=dashed, color="#EA4335", label="Impedes"]; H -> F [style=dashed, color="#EA4335", label="Hinders"]; } केंद Caption: Steric hindrance from the bulky substituent impacting the Suzuki-Miyaura catalytic cycle.
Stability and Deprotection Challenges
While the Boc group is stable under basic conditions, its removal requires acidic conditions.[7][8] Similarly, the pinacol ester can be cleaved under acidic or oxidative conditions.[9][10] This presents a challenge when the desired product is sensitive to acid or when selective deprotection is required. Furthermore, the simultaneous or sequential removal of both protecting groups can sometimes lead to side reactions or incomplete conversion, complicating purification.
Comparative Analysis with Alternative Reagents
The limitations of this compound have spurred the development of alternative reagents. A prominent alternative is the use of potassium aminomethyltrifluoroborates.[11][12]
| Feature | This compound | Potassium N-Boc-aminomethyltrifluoroborate |
| Stability | Good; pinacol ester enhances stability.[1] | Excellent; air and moisture stable solid.[11] |
| Handling | Solid, generally easy to handle. | Crystalline solid, easy to handle.[11] |
| Solubility | Generally soluble in common organic solvents. | Soluble in polar aprotic solvents and water mixtures. |
| Reactivity in Suzuki Coupling | Can be sluggish with sterically hindered partners.[4][6] | Often shows higher reactivity and broader substrate scope, including with aryl chlorides.[11][12] |
| Deprotection | Requires acidic conditions for Boc removal; pinacol ester can also be acid-labile.[9] | Boc removal requires acidic conditions.[12] |
| Byproducts | Pinacol and Boc-derived byproducts. | Benign inorganic salts. |
Experimental Data Snapshot: A Hypothetical Comparison
The following table, synthesized from typical literature findings, illustrates the potential differences in performance between the two reagents in a Suzuki-Miyaura coupling with a moderately hindered aryl bromide.
| Entry | Boron Reagent | Coupling Partner | Catalyst System | Yield (%) |
| 1 | This compound | 2-Bromo-1,3-dimethylbenzene | Pd(PPh₃)₄, K₂CO₃ | 65 |
| 2 | Potassium N-Boc-aminomethyltrifluoroborate | 2-Bromo-1,3-dimethylbenzene | Pd(OAc)₂/SPhos, K₂CO₃ | 85[11] |
This hypothetical data underscores the potential for higher yields with trifluoroborate salts, especially in more challenging couplings.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound
-
Reaction Setup: In a flame-dried flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Boc Deprotection
-
Acidic Treatment: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane or dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature until deprotection is complete (monitor by TLC or LC-MS).
-
Workup: Carefully neutralize the reaction with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product as needed.
Conclusion and Future Outlook
This compound is a valuable reagent for the synthesis of biaryl amines. However, its limitations, particularly concerning steric hindrance and deprotection complexities, necessitate careful consideration of the synthetic strategy. The emergence of alternatives like potassium aminomethyltrifluoroborates offers promising solutions to some of these challenges, often providing higher yields and broader applicability.[11][12] As the demand for increasingly complex molecular architectures grows, the development of more efficient and versatile reagents will continue to be a critical area of research in synthetic organic chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. scispace.com [scispace.com]
- 9. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for 4-(N-Boc-phenylaminomethyl)benzeneboronic Acid Pinacol Ester Cross-Coupling Reactions
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and process chemistry, 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester stands out as a highly valuable and versatile building block. Its structure combines a readily functionalizable boronic ester, primed for carbon-carbon bond formation, with a protected secondary amine that offers a subsequent handle for constructing complex nitrogen-containing scaffolds. The true synthetic power of this intermediate is unlocked through transition metal-catalyzed cross-coupling reactions, which form the backbone of many pharmaceutical syntheses.
The selection of an optimal catalyst system is not merely a procedural step but a critical decision that dictates the efficiency, yield, purity, and economic viability of the entire synthetic route. This guide provides a comparative analysis of state-of-the-art catalyst systems applicable to this substrate, moving beyond a simple recitation of protocols to explain the mechanistic rationale behind catalyst choice. We will delve into the nuances of ligand selection for palladium-catalyzed reactions, compare the operational advantages and pitfalls of homogeneous versus heterogeneous systems, and explore emerging alternatives that promise a more sustainable future.
Part 1: The Workhorse Reaction - Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds and is the most common transformation for arylboronic esters.[1] The reaction's success hinges on a delicate interplay between the palladium center, its coordinating ligand, the base, and the solvent system. Understanding the catalytic cycle is fundamental to troubleshooting and optimizing these reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Decisive Role of the Phosphine Ligand
The choice of phosphine ligand is arguably the most critical parameter in a Suzuki-Miyaura coupling.[2] The ligand's electronic and steric properties directly influence every step of the catalytic cycle. Bulky, electron-rich ligands are generally preferred because they:
-
Promote Reductive Elimination: Steric bulk forces the R¹ and R² groups on the palladium(II) intermediate into proximity, accelerating the final bond-forming step.[3]
-
Facilitate Oxidative Addition: High electron density on the ligand makes the palladium(0) center more nucleophilic, speeding up its reaction with the aryl halide (Ar-X), which is often the rate-limiting step, especially for less reactive aryl chlorides.[3]
-
Stabilize the Active Catalyst: They promote the formation of stable, monoligated L-Pd(0) species, which are often the most active catalytic intermediates.[4]
Comparative Performance of Leading Catalyst Systems
The evolution from simple phosphines like triphenylphosphine (PPh₃) to advanced biaryl phosphines has revolutionized the scope of Suzuki coupling. The table below summarizes the performance of various catalyst systems, providing a clear comparison for researchers. For a substrate like this compound, which may be coupled with challenging (hetero)aryl chlorides, the choice of a modern, bulky phosphine ligand is often essential.
| Catalyst System (Pd Source / Ligand) | Ligand Class | Typical Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | Traditional Monophosphine | Aryl Bromide/Iodide | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [5] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Bulky Alkylphosphine | Aryl Bromide | K₃PO₄ | Dioxane | 25 | 12 | ~95 | [5] |
| Pd(OAc)₂ / SPhos | Buchwald Biarylphosphine | Aryl Chloride | K₃PO₄ | Toluene | 100 | 1-2 | >98 | [2][6] |
| XPhos Pd G2 | Buchwald Biarylphosphine (Precatalyst) | (Hetero)aryl Chloride | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [5] |
| Pd(OAc)₂ / IPr | N-Heterocyclic Carbene (NHC) | Aryl Chloride | K₂CO₃ | Toluene | 110 | 12 | ~97 | [7] |
Expert Insights: While classic catalysts like Pd(PPh₃)₄ are effective for reactive aryl iodides and bromides, they often fail with more stable and economical aryl chlorides. The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group (e.g., SPhos, XPhos) was a significant breakthrough, enabling the efficient coupling of these challenging substrates.[8] N-Heterocyclic Carbene (NHC) ligands offer an alternative, forming highly stable palladium complexes that can exhibit exceptional turnover numbers, making them highly efficient.[7]
Homogeneous vs. Heterogeneous Catalysis: A Process Chemistry Perspective
The catalysts discussed above are homogeneous , meaning they dissolve in the reaction medium. While highly active, removing the palladium catalyst and ligands from the final product can be a significant challenge in pharmaceutical manufacturing. This has driven interest in heterogeneous catalysts, where palladium is immobilized on a solid support.
-
Homogeneous Catalysts:
-
Pros: High activity, excellent selectivity, mild reaction conditions, well-understood mechanisms.[9]
-
Cons: Difficult to separate from the product, catalyst cannot be recycled, potential for product contamination with heavy metals.
-
-
Heterogeneous Catalysts (e.g., Pd on Carbon, Silica, or Zeolites):
The Leaching Dilemma: A persistent issue in heterogeneous catalysis is whether the reaction truly occurs on the solid surface or if palladium atoms "leach" into the solution, forming soluble nanoparticles or molecular species that act as the true homogeneous catalyst.[10][12][13] If significant leaching occurs, the primary benefits of using a heterogeneous system are negated. Therefore, rigorous testing, including hot filtration experiments and analysis of palladium content in the product, is essential to validate a truly heterogeneous process.
Part 2: Forging the C-N Bond - Catalysts for Amination Reactions
The N-phenylamino moiety in the target molecule suggests its use in reactions that form an additional C-N bond, most notably the Buchwald-Hartwig amination . This palladium-catalyzed reaction couples an amine with an aryl halide, complementing the Suzuki reaction's C-C bond formation.[14]
Evolution of Buchwald-Hartwig Catalysts
Much like the Suzuki reaction, the development of Buchwald-Hartwig amination has seen several "generations" of catalyst systems, each expanding the reaction's scope and mildness.[14]
-
First Generation: Simple phosphines like P(o-tol)₃ allowed for the coupling of secondary amines with aryl bromides.
-
Bidentate Ligands: Ligands like BINAP and DPPF extended the reaction to primary amines.[14]
-
Sterically Hindered Ligands: The same bulky biaryl phosphine ligands (XPhos, SPhos, etc.) that are successful in Suzuki couplings have proven to be the most versatile and active for C-N coupling, enabling the use of aryl chlorides and a vast range of amines under mild conditions.[15]
Earth-Abundant Metal and Non-Metal Alternatives
The high cost and toxicity of palladium have spurred research into catalysts based on more earth-abundant metals.
-
Nickel Catalysis: Nickel is a promising, cost-effective alternative to palladium. Recent studies have shown that Ni(acac)₂ can catalyze Buchwald-Hartwig type aminations. Intriguingly, these reactions can require a boronic ester as an activator, which forms an "ate complex" with the amine, facilitating the C-N coupling.[16][17][18] This dual role of boronic esters as both coupling partners (in Suzuki) and activators (in Ni-catalyzed amination) is a fascinating area of modern catalysis.
-
Iron Catalysis: Iron-catalyzed C-N cross-coupling reactions using boronic acids and tetrazoles or azides as nitrogen sources have been developed, proceeding through a distinct metalloradical mechanism.[19]
-
Organocatalysis: Moving away from metals entirely, organophosphorus catalysts operating in a P(III)/P(V)=O redox cycle have been shown to drive the reductive coupling of nitroarenes with boronic acids to form C-N bonds.[20][21] This approach offers excellent chemoselectivity and avoids transition metal contamination.
Part 3: Experimental Protocols and Workflow Design
Trustworthy protocols are self-validating. The following sections provide a detailed experimental procedure for a Suzuki-Miyaura coupling and a logical workflow for catalyst screening.
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Reaction
This protocol is a representative starting point. Optimal conditions are highly dependent on the specific substrates and catalyst system chosen.[2]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 1.1 to 2.2 mol % relative to Pd).
-
Reagent Addition: Add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Logical Workflow for Catalyst System Screening
When faced with a new substrate combination, a systematic screening approach is the most efficient path to an optimized reaction.
Caption: A systematic workflow for screening and optimizing catalyst systems.
Conclusion
The choice of catalyst for reactions involving this compound is a multi-faceted decision that balances reactivity, cost, and process considerations. For Suzuki-Miyaura couplings, particularly with challenging aryl chlorides, palladium catalysts equipped with bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos represent the current gold standard for achieving high yields under mild conditions.[2][5] For C-N bond formation, the same class of ligands is highly effective in Buchwald-Hartwig aminations.
However, the field is rapidly advancing. The high cost of palladium makes nickel and iron-based systems increasingly attractive for large-scale synthesis, while the advent of organocatalytic methods presents a paradigm shift away from transition metals entirely.[19][20] For process chemists, the allure of recyclable heterogeneous catalysts remains strong, but must be approached with a critical eye toward the persistent challenge of catalyst leaching.[10] A thorough, systematic screening of catalyst systems, guided by a sound mechanistic understanding, remains the most reliable strategy for unlocking the full synthetic potential of this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. mdpi.com [mdpi.com]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pure.uva.nl [pure.uva.nl]
- 20. Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts [organic-chemistry.org]
- 21. Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise characterization of chemical intermediates is paramount. The purity of building blocks such as 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester, a versatile reagent in cross-coupling reactions, directly influences the yield, impurity profile, and ultimately the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, grounded in scientific principles and practical, field-proven insights.
The Core Challenge: The Hydrolysis of Boronic Acid Pinacol Esters
The primary analytical hurdle in the characterization of this compound is its susceptibility to hydrolysis, yielding the corresponding boronic acid. This degradation can occur during sample preparation, and more critically, on-column during chromatographic analysis, leading to inaccurate purity assessments.[1] The choice of analytical methodology must therefore be carefully considered to either prevent this hydrolysis or to accurately resolve and quantify both the pinacol ester and its hydrolytic degradation product.
A Comparative Overview of Analytical Techniques
A multi-pronged analytical approach is often the most effective strategy for a comprehensive purity assessment. The following table compares the most common techniques for analyzing this compound:
| Analytical Technique | Strengths | Weaknesses | Primary Application |
| Reverse-Phase HPLC (RP-HPLC) | High resolution and sensitivity for separating the parent compound from impurities. | Prone to on-column hydrolysis of the pinacol ester, requiring specialized methods. | Quantitative purity assessment and impurity profiling. |
| Nuclear Magnetic Resonance (NMR) | Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without a reference standard for the impurities. | Lower sensitivity compared to HPLC, with a limit of quantitation around 0.5%. | Structural verification and quantification of major components. |
| Mass Spectrometry (MS) | Excellent for identity confirmation and providing molecular weight information. | The N-Boc protecting group can be labile under certain ionization conditions, leading to fragmentation. | Identity confirmation and structural elucidation of impurities when coupled with a separation technique (e.g., LC-MS). |
| Melting Point | A simple and rapid indicator of purity. | Not specific; impurities can either depress the melting point or have no significant effect. | A preliminary, qualitative assessment of purity. |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC): Mitigating On-Column Hydrolysis
The key to accurate HPLC analysis of boronic acid pinacol esters is to minimize their contact with water and acidic conditions, which promote hydrolysis.
Recommended HPLC Method:
-
Column: A column with low silanol activity is crucial to reduce the catalytic effect of silica on hydrolysis. A Waters XTerra MS C18 column or equivalent is a proven choice.
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water (pH ~10-11)
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would be from 5% to 95% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector: UV at 254 nm
-
Sample Preparation: Dissolve the sample in aprotic solvents such as acetonitrile or THF immediately before analysis. Avoid aqueous or alcoholic diluents.[1]
Causality Behind Experimental Choices:
-
High pH Mobile Phase: The use of a basic mobile phase (pH > 10) significantly suppresses the hydrolysis of the boronic acid pinacol ester.
-
Low Silanol Activity Column: Residual silanol groups on the surface of silica-based columns are acidic and can catalyze hydrolysis. Using a modern, end-capped column with low silanol activity is essential.
-
Aprotic Sample Diluent: Preparing the sample in a non-aqueous, aprotic solvent prevents hydrolysis before injection onto the column.
Alternative HPLC Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for separating the polar boronic acid from the less polar pinacol ester. A ZIC-cHILIC column can provide excellent selectivity and retention for both compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Unambiguous Look at Purity
¹H NMR spectroscopy provides a powerful tool for both structural confirmation and quantitative purity assessment.
Expected ¹H NMR Spectral Features (based on analogous compounds):
-
Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-8.0 ppm). The protons on the phenyl ring bearing the boronate ester will typically appear as two doublets. The protons on the phenyl group of the aminomethyl moiety will also be present in this region.
-
Methylene Protons (-CH₂-): A singlet or a multiplet around δ 4.0-5.0 ppm.
-
Boc Protons (-C(CH₃)₃): A characteristic sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.
-
Pinacol Protons (-C(CH₃)₂): A sharp singlet around δ 1.3 ppm, integrating to 12 protons.
Quantitative NMR (qNMR) Protocol:
-
Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons for accurate integration.
-
Calculate the purity of the sample by comparing the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard.
Self-Validating System: The presence of the characteristic signals for both the Boc and pinacol groups, with the correct integration ratios relative to the aromatic protons, provides internal validation of the compound's structure. Impurities will present as additional, unassigned signals.
Visualizing the Analytical Workflow
Caption: Workflow for the purity assessment of this compound.
Identifying Potential Impurities
A thorough understanding of the synthetic route is critical for identifying potential process-related impurities. A likely synthesis involves the reaction of 4-(bromomethyl)benzeneboronic acid pinacol ester with N-Boc-aniline.
Potential Impurities:
-
Starting Materials: Unreacted 4-(bromomethyl)benzeneboronic acid pinacol ester and N-Boc-aniline.
-
Hydrolysis Product: 4-(N-Boc-phenylaminomethyl)benzeneboronic acid.
-
Debrominated Starting Material: Toluene-4-boronic acid pinacol ester.
-
Homocoupling Product: Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane.
These impurities can be monitored using the HPLC method described above, as they will have different retention times from the main compound.
Conclusion and Recommendations
For a comprehensive and reliable assessment of the purity of this compound, a combination of analytical techniques is recommended.
-
For routine quality control , a validated RP-HPLC method using a high pH mobile phase and a low silanol activity column is the gold standard for accurate quantification of purity and impurities.
-
For initial characterization and structural confirmation , ¹H and ¹³C NMR spectroscopy are indispensable. qNMR can be employed for an orthogonal purity assessment.
-
Mass spectrometry should be used to confirm the molecular weight of the main component and to aid in the identification of unknown impurities, ideally in an LC-MS setup.
By understanding the inherent instability of the boronic acid pinacol ester functionality and implementing the robust analytical strategies outlined in this guide, researchers can ensure the quality of this critical building block and the integrity of their subsequent synthetic endeavors.
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
Welcome, researchers and innovators. In the landscape of modern drug discovery and chemical synthesis, boronic acids and their derivatives, such as 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester, are invaluable tools, particularly in cross-coupling reactions. However, with great utility comes the profound responsibility of ensuring safety and environmental stewardship. The disposal of chemical reagents is not a mere afterthought but a critical component of rigorous scientific practice.
This guide moves beyond simple checklists to provide a comprehensive, logic-driven framework for the proper disposal of this compound. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific integrity, reinforcing the trust you place in our products. This protocol is designed to be integrated into your laboratory's overarching Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[1][2]
Part 1: Hazard Assessment & Risk Mitigation
Understanding the specific hazards of a compound is the foundation of its safe handling and disposal. While often stable, boronic acid derivatives require careful management.
Core Chemical Hazards
Based on safety data sheets for 4-(N-Boc-amino)phenylboronic acid pinacol ester and similar boronic esters, this compound should be handled as a hazardous substance.[3] The primary risks include irritation and potential for harmful decomposition products. It is classified as a combustible solid. Upon combustion, it may release toxic fumes, including carbon oxides, nitrogen oxides (NOx), and boron oxides.[3][4] Furthermore, recent studies have indicated that some boronic acids may possess mutagenic activity, warranting a more cautious approach than historically practiced.[5]
GHS Hazard Summary Table
| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | Causes skin irritation.[6][7] |
| Serious Eye Damage/Irritation | Category 2 | ❗ | Warning | Causes serious eye irritation.[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | May cause respiratory irritation.[6][7] |
Essential Personal Protective Equipment (PPE)
Before beginning any disposal procedure, the following PPE is mandatory to mitigate exposure risks. This aligns with the requirements of OSHA's Laboratory Standard.[8]
-
Eye Protection: Chemical safety goggles are required.[6]
-
Hand Protection: Chemically compatible gloves (e.g., nitrile) must be worn.[6]
-
Body Protection: A standard laboratory coat must be worn.[9]
-
Respiratory Protection: All handling of the solid compound and its waste should occur within a certified chemical fume hood to prevent inhalation of dust.[6][9]
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste . It must never be disposed of down the drain or in regular trash.[9][10]
The Principle of Segregation: The First and Most Critical Step
Chemical incompatibility can lead to dangerous reactions. This waste stream must be kept separate from others.[9][11]
-
DO NOT MIX with strong acids, strong bases, or strong oxidizing agents.[12]
-
DO NOT MIX with aqueous waste or other solvent streams unless it is part of a reaction mixture you are collecting in its entirety.
-
NEVER MIX with bleach or ammonia-containing compounds, as this can release toxic gases.[10]
Step 1: Solid Waste Collection
This applies to un-used or expired reagent, as well as materials contaminated during weighing or transfer.
-
Designate a Container: Use a clearly labeled, sealable, and chemically compatible container for solid hazardous waste.[9] An empty, clean reagent bottle is often a suitable choice.[13]
-
Transfer Contaminated Materials: Carefully place any contaminated items—such as weigh paper, gloves, spatulas, or paper towels used for minor spills—directly into the designated solid waste container.
-
Seal and Store: Keep the container sealed at all times except when adding waste.[14] Store it in your lab's designated Satellite Accumulation Area (SAA).[14]
Step 2: Liquid Waste Collection
This applies to solutions containing the compound, such as residual reaction mixtures or fractions from column chromatography.
-
Designate a Container: Use a separate, clearly labeled, and sealable container for liquid hazardous waste. Ensure the container material is compatible with the solvents used.[13][15]
-
Collect Waste: Pour all liquid waste containing the boronic acid ester into this container.
-
Manage Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[15]
-
Seal and Store: Securely cap the container and store it in the SAA, preferably with secondary containment to mitigate potential leaks.[11]
Step 3: Container Management & Labeling
Proper labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is essential for safety.[11][16]
-
Affix a Hazardous Waste Label: As soon as you designate a container for waste, label it.
-
Complete the Label: The label must include:
-
Keep a Log: Maintain a record of the waste generated as required by your institution.
Step 4: Decontamination of Empty Reagent Bottles
An "empty" container is not truly empty and must be decontaminated before disposal.
-
Perform a Triple Rinse: In a chemical fume hood, rinse the empty bottle three times with a suitable solvent (e.g., acetone or ethyl acetate).[9]
-
Collect the First Rinseate: The first rinse is considered concentrated hazardous waste. It must be collected and added to your designated liquid hazardous waste container for this chemical.[9]
-
Collect Subsequent Rinses: The second and third rinses can also be collected as hazardous waste.
-
Dry the Container: Allow the rinsed container to air-dry completely in the fume hood.
-
Deface the Label: Completely remove or obscure the original chemical label to prevent confusion.
-
Final Disposal: The clean, dry, and unlabeled container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.[9]
Part 3: Disposal Workflow and Decision Making
To ensure clarity, the following diagram outlines the logical flow for managing waste generated from using this compound.
Caption: Decision workflow for proper waste segregation and disposal.
Part 4: Regulatory & Compliance Framework
Adherence to this guide ensures compliance with key regulations:
-
OSHA 29 CFR 1910.1450: The "Laboratory Standard" requires all laboratories to have a written Chemical Hygiene Plan (CHP) that outlines safe practices, including waste disposal procedures.[17][18] Your institution's EHS department is the primary resource for your specific CHP.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of hazardous waste from "cradle to grave."[11] Correctly identifying, labeling, and storing your waste in an SAA are key RCRA requirements.[16][19]
Your institution's Environmental Health and Safety (EHS) office is your most valuable partner in waste management. Always consult with them to ensure your procedures align with local, state, and federal regulations.
By integrating these scientifically grounded procedures into your daily workflow, you not only protect yourself and your colleagues but also uphold the highest standards of environmental responsibility. This commitment to safety and compliance is the hallmark of excellence in research and development.
References
- 1. osha.gov [osha.gov]
- 2. md.rcm.upr.edu [md.rcm.upr.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. silicycle.com [silicycle.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. compliancy-group.com [compliancy-group.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. laballey.com [laballey.com]
- 11. danielshealth.com [danielshealth.com]
- 12. fishersci.com [fishersci.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. mastercontrol.com [mastercontrol.com]
- 18. safetypartnersinc.com [safetypartnersinc.com]
- 19. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-(N-Boc-phenylaminomethyl)benzeneboronic acid pinacol ester. The following protocols are designed to ensure a safe laboratory environment by detailing the necessary personal protective equipment (PPE), operational procedures, and waste disposal methods. This guide is built on the principles of experimental causality and self-validating safety systems to foster a culture of proactive safety and scientific integrity.
Understanding the Compound: A Proactive Approach to Safety
This compound is a member of the boronic acid pinacol ester family, which are valued in organic synthesis for their stability and versatility, particularly in cross-coupling reactions. The pinacol ester group generally offers greater stability compared to the corresponding free boronic acid, making it easier to handle and store.[1] However, like many boronic acid derivatives, this compound should be handled with care, as similar compounds can cause skin, eye, and respiratory irritation.[2][3][4][5] A proactive approach to safety begins with understanding the potential hazards and implementing controls to mitigate them.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar compounds, such as 4-(N-Boc-amino)phenylboronic acid pinacol ester and other phenylboronic acid pinacol esters, provide a strong basis for hazard assessment.[4][6][7][8] It is prudent to treat this compound as a potential irritant and handle it with appropriate caution.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[2][9] | Protects eyes from dust particles and potential splashes of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][9] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[9] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2][9] | Minimizes the risk of respiratory tract irritation.[2][3][5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[9]
-
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
The work area should be clean and free of clutter.
Donning PPE:
-
Put on all required personal protective equipment as outlined in Table 1 before handling the chemical.
Handling:
-
Keep the container of this compound tightly closed when not in use.[9]
-
Avoid generating dust when transferring the solid.[2][9] Use appropriate tools, such as a spatula, for transfers.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]
-
Clean the work area to remove any residual chemical.
-
Properly doff and dispose of or decontaminate PPE.
Caption: A streamlined workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][11] |
| Skin Contact | Remove contaminated clothing and flush skin with plenty of soap and water.[4][11] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11] |
| Spills | Evacuate the area. Avoid breathing dust.[2] Wear appropriate PPE, including respiratory protection. Sweep up the solid material, place it in a sealed container for disposal, and clean the spill area.[2][12] |
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Collection:
-
All solid waste contaminated with this compound, including contaminated gloves, weigh paper, and any unused compound, should be placed in a clearly labeled, sealed container for hazardous waste.[9][13]
-
Solutions containing the compound should also be collected in a labeled, sealed container for hazardous waste.
Empty Container Disposal:
-
Initial Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol). This first rinseate must be collected and disposed of as hazardous waste.[10]
-
Subsequent Rinses: After the initial rinse, the container can be washed with soap and water.
-
Final Disposal: After thorough cleaning and drying, the container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, depending on the material.[10]
Neutralization (for small quantities of boronic acid waste, if permitted):
-
As a weak acid, boric acid and its derivatives can sometimes be neutralized with a mild base like sodium bicarbonate (baking soda) in a well-ventilated area.[13]
-
Crucially, always consult with your institution's Environmental Health & Safety (EHS) department and local regulations before attempting any neutralization or drain disposal. [12][13] Never dispose of this chemical down the drain unless explicitly permitted by your local authority.[13]
Caption: A decision-making workflow for the proper disposal of this compound and its containers.
References
- 1. nbinno.com [nbinno.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 4-(N-Boc-amino)phenylboronic acid pinacol ester - Safety Data Sheet [chemicalbook.com]
- 7. 4-(N-Boc-amino)phenylboronic acid pinacol ester | 330793-01-6 [chemicalbook.com]
- 8. 4-[(苯氨基)羰基]苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aksci.com [aksci.com]
- 12. sciencing.com [sciencing.com]
- 13. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
